molecular formula C14H10F2N2O2S B578474 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole CAS No. 1363381-32-1

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Cat. No.: B578474
CAS No.: 1363381-32-1
M. Wt: 308.303
InChI Key: KQQPEHJNVCYETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) is a specialized 7-azaindole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs. The 7-azaindole scaffold is recognized as a privileged structure in drug design, particularly valued for its role as a bioisostere of purine systems . Its framework associates a pyridine and a pyrrole ring through a fused C-C bond, and the introduction of a nitrogen atom in place of a CH group can significantly improve key physicochemical properties, including aqueous solubility, lipophilicity, and overall drug-likeness, which is crucial for optimizing ADME-Tox profiles . This compound is specifically engineered for the research and development of kinase inhibitors. The 7-azaindole core is exceptionally suited for this application because its two nitrogen atoms can form critical hydrogen bonds with the hinge region of protein kinase ATP-binding sites, mimicking the interactions of the native adenine moiety of ATP . The molecular scaffold, featuring a phenylsulfonyl protective group and a difluoromethyl substituent, is a key intermediate in constructing targeted inhibitors for a range of kinases involved in cancer, inflammatory diseases, and neurodegenerative disorders . Researchers utilize this building block in fragment-based drug discovery (FBDD) and medicinal chemistry campaigns to develop potent and selective therapeutic agents. The 7-azaindole framework is a common feature in several clinically investigated and approved drugs, underscoring its profound impact on modern therapeutics . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-(difluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O2S/c15-13(16)12-9-10-5-4-8-17-14(10)18(12)21(19,20)11-6-2-1-3-7-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQPEHJNVCYETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169750
Record name 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-32-1
Record name 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is a heterocyclic organic compound featuring a 7-azaindole core, a structure of significant interest in medicinal chemistry. The 7-azaindole scaffold is recognized as a "privileged structure," particularly in the development of kinase inhibitors, due to its ability to mimic the adenine fragment of ATP and form key hydrogen bonding interactions within the kinase hinge region.[1] The substitution with a difluoromethyl group at the 2-position and a phenylsulfonyl group at the 1-position modulates the molecule's electronic and steric properties, influencing its physicochemical characteristics and potential biological activity. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a conceptual framework for its potential mechanism of action.

Chemical Identity and Structure

The fundamental identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS Number 1363381-32-1
Molecular Formula C₁₄H₁₀F₂N₂O₂S
Molecular Weight 308.31 g/mol
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=C2)C(F)F)C3=C(C=CC=N3)
InChI Key KQQPEHJNVCYETL-UHFFFAOYSA-N
Physical Form Solid

Physicochemical Properties

PropertyExperimental ValuePredicted Value
Melting Point (°C) Not Available130-160
Boiling Point (°C) Not Available~530
Water Solubility (mg/L) Not AvailableLow
logP (Octanol-Water Partition Coefficient) Not Available~2.5-3.5
pKa (Acid Dissociation Constant) Not AvailableBasic pKa: ~2-3 (Pyridine N), Acidic pKa: >14 (Pyrrole NH)

Experimental Protocols

While specific experimental data for the target molecule is unavailable, the following are detailed, standard methodologies for determining key physicochemical properties, adapted from relevant literature on analogous fluorinated azaindole compounds.[4][5]

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.[6]

Protocol:

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Accurately weigh and dissolve a sample of the compound in the n-octanol-saturated water or water-saturated n-octanol.

  • Mix equal volumes of the organic and aqueous phases in a separatory funnel.

  • Shake the funnel for a sufficient time to allow for equilibrium to be reached (typically 1-2 hours).

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of pKa (Acid Dissociation Constant)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values. Spectrophotometric titration is a common method for pKa determination, particularly for compounds with a chromophore near the ionization center.[7]

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Add a small, constant volume of the compound's stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis spectroscopy.

  • Record the UV-Vis spectrum (e.g., from 210-400 nm) for the compound in each buffer solution.

  • Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.

  • The pKa can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.

Thermal Analysis (Melting Point)

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the thermal stability of a compound.[4]

Protocol:

  • Accurately weigh a small amount of the solid compound (typically 1-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Place an empty, sealed aluminum pan in the reference position.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed.

G Experimental Workflow for Physicochemical Profiling cluster_synthesis Compound Synthesis and Purification cluster_profiling Physicochemical Profiling cluster_data Data Analysis and Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization logP logP Determination (Shake-Flask Method) characterization->logP pKa pKa Determination (Spectrophotometric Titration) characterization->pKa solubility Solubility Assay (e.g., Shake-Flask) characterization->solubility thermal Thermal Analysis (DSC for Melting Point) characterization->thermal analysis Data Analysis and Calculation of Properties logP->analysis pKa->analysis solubility->analysis thermal->analysis report Technical Report Generation analysis->report

Caption: A generalized workflow for the synthesis, purification, and physicochemical profiling of a target compound.

Conceptual Signaling Pathway: 7-Azaindole as a Kinase Inhibitor

7-Azaindole derivatives are frequently designed as ATP-competitive kinase inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby inhibiting downstream signaling.[3][8]

G Conceptual Mechanism: 7-Azaindole as a Kinase Inhibitor cluster_kinase Kinase Active Site kinase Kinase atp_site ATP Binding Site p_substrate Phosphorylated Substrate atp_site->p_substrate Phosphorylates inhibition Inhibition atp_site->inhibition atp ATP atp->atp_site Binds substrate Substrate Protein substrate->atp_site downstream Downstream Signaling p_substrate->downstream azaindole This compound azaindole->atp_site Competitively Binds

Caption: General mechanism of ATP-competitive kinase inhibition by a 7-azaindole derivative.

Conclusion

This compound is a molecule with significant potential in drug discovery, leveraging the favorable biological properties of the 7-azaindole scaffold. While experimental physicochemical data is currently lacking, computational predictions provide valuable initial parameters for researchers. The established protocols for determining logP, pKa, and melting point offer a clear path for the experimental characterization of this and related compounds. The conceptual model of its action as a kinase inhibitor provides a solid foundation for its further investigation in relevant biological systems. This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the 7-azaindole framework.

References

An In-depth Technical Guide on the Core Mechanism of Action: 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data for the compound "2-Difluoromethyl-1-phenylsulfonyl-7-azaindole." This guide, therefore, presents a scientifically inferred mechanism of action based on a comprehensive analysis of its constituent chemical moieties: the 7-azaindole scaffold, the 1-phenylsulfonyl group, and the 2-difluoromethyl group. The proposed mechanism and illustrative data are based on well-established principles in medicinal chemistry and the known biological activities of structurally related compounds.

Introduction: A Privileged Scaffold in Drug Discovery

The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, recognized for its structural resemblance to the adenine fragment of adenosine triphosphate (ATP).[1] This mimicry allows it to serve as an exceptional hinge-binding motif, making it a cornerstone for the design of kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their deregulation is implicated in numerous diseases, most notably cancer.[2]

The subject of this guide, this compound, combines this potent 7-azaindole core with two key substituents: a phenylsulfonyl group at the N1 position and a difluoromethyl group at the C2 position. This combination suggests a rational design strategy aimed at creating a highly specific and potent ATP-competitive inhibitor of a target kinase. This document will deconstruct the probable role of each component to build a cohesive model of the compound's mechanism of action.

Deconstruction of the Core Moieties and Inferred Roles

The 7-Azaindole Scaffold: A Kinase Hinge-Binder

The foundational mechanism of 7-azaindole derivatives in kinase inhibition lies in their ability to form bidentate hydrogen bonds with the kinase "hinge" region—the flexible loop connecting the N- and C-lobes of the kinase catalytic domain.[2][4] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole amine (N1-H, when unsubstituted) acts as a hydrogen bond donor. This interaction mimics the binding of ATP's adenine ring, effectively blocking the enzyme's active site.[1][2] While the N1 position in the target molecule is substituted, the crucial N7 interaction remains, and the overall scaffold orients the other functional groups for optimal binding.

Caption: Canonical hydrogen bonding of the 7-azaindole core to a kinase hinge.

The 1-Phenylsulfonyl Group: Modulating Potency and Selectivity

The phenylsulfonyl group at the N1 position serves multiple potential functions. Primarily, it acts as a bulky, hydrophobic moiety that can occupy adjacent hydrophobic pockets within the ATP-binding site. This can significantly enhance binding affinity and contribute to the inhibitor's selectivity profile. In the synthesis of related compounds, this group can also function as a protecting group, but its presence in the final molecule is integral to its interaction with the target.[5][6]

The 2-Difluoromethyl (CF2H) Group: A Lipophilic H-Bond Donor

The incorporation of fluorinated groups is a common strategy to fine-tune the physicochemical properties of drug candidates.[7] The difluoromethyl (CF2H) group is particularly interesting because it can act as a "lipophilic bioisostere" of hydroxyl or thiol groups.[8][9] The C-H bond in the CF2H group is polarized by the two electron-withdrawing fluorine atoms, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[8] Placed at the C2 position, this group is positioned to form an additional, stabilizing hydrogen bond with a residue in the ATP-binding site, further anchoring the inhibitor. This enhances potency and can improve metabolic stability.[10]

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

Synthesizing the roles of the individual moieties, the proposed mechanism of action for this compound is that of a Type I, ATP-competitive kinase inhibitor .

  • Initial Binding & Anchorage: The 7-azaindole scaffold orients the molecule into the ATP-binding site of a target kinase. The N7 atom of the azaindole ring forms a key hydrogen bond with a backbone amide proton in the hinge region.

  • Affinity and Selectivity: The 1-phenylsulfonyl group projects into a nearby hydrophobic pocket, displacing water molecules and increasing the overall binding affinity through favorable van der Waals interactions.

  • Potency Enhancement: The 2-difluoromethyl group forms a specific hydrogen bond with a hydrogen bond acceptor residue (e.g., a backbone carbonyl or an amino acid side chain like aspartate or glutamate) within the active site.

  • Competitive Inhibition: By occupying the ATP-binding pocket through this network of interactions, the compound prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the kinase and blocking downstream signaling.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 2-CF2H-1-PhSO2-7-Azaindole Hinge Hinge Region (Backbone Amide) HydrophobicPocket Hydrophobic Pocket HBondAcceptor H-Bond Acceptor (e.g., Asp Side Chain) Azaindole 7-Azaindole Core Azaindole->Hinge H-Bond (Primary Anchor) Phenylsulfonyl 1-Phenylsulfonyl Group Phenylsulfonyl->HydrophobicPocket Hydrophobic Interaction Difluoromethyl 2-Difluoromethyl Group Difluoromethyl->HBondAcceptor H-Bond (Potency Enhancer)

Caption: Proposed binding mode of the inhibitor within a kinase active site.

Illustrative Quantitative Data

To characterize a kinase inhibitor like this compound, its potency and selectivity would be determined against a panel of kinases. The data would typically be presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Illustrative Kinase Inhibition Profile (IC50, nM) (Note: These values are hypothetical and for illustrative purposes only.)

Kinase TargetFamilyIC50 (nM)
Target Kinase X Tyrosine Kinase 5.2
Kinase ASer/Thr Kinase150
Kinase BTyrosine Kinase89
Kinase CLipid Kinase> 10,000
Kinase DSer/Thr Kinase4,500
Kinase ETyrosine Kinase275

This illustrative profile suggests the compound is a potent and selective inhibitor for "Target Kinase X."

Key Experimental Protocols

The following are standard, detailed methodologies that would be employed to validate the proposed mechanism of action.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Objective: To determine the IC50 value of the compound against a target kinase.

  • Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a europium-labeled antibody is detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Methodology:

    • Reagent Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Reaction Setup: In a 384-well plate, add the kinase, the Eu-anti-tag antibody, and the Alexa Fluor™ tracer to the buffer.

    • Compound Addition: Add the serially diluted compound to the wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (high concentration of a known inhibitor).

    • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm and 615 nm.

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Prepare Serial Dilution of Inhibitor reagents Combine Kinase, Eu-Antibody, and AF647-Tracer in Assay Buffer start->reagents add_compound Add Diluted Inhibitor to 384-well Plate reagents->add_compound incubate Incubate for 60 min at Room Temperature add_compound->incubate read Read TR-FRET Signal (665nm / 615nm) incubate->read analyze Calculate Emission Ratio and Determine IC50 read->analyze end Report IC50 Value analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Objective: To measure the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase.

  • Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Methodology:

    • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

    • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.

    • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Record luminescence using a plate-reading luminometer.

    • Data Analysis: Plot the luminescent signal against the logarithm of inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Pathway Inhibition
  • Objective: To confirm that the compound inhibits the target kinase signaling pathway within intact cells.

  • Principle: This technique measures the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates on-target inhibition.

  • Methodology:

    • Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 2-4 hours).

    • Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA) and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-AKT). Subsequently, probe with an antibody for the total substrate protein as a loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify band intensity to determine the relative decrease in substrate phosphorylation upon compound treatment.

Conclusion

Based on a detailed analysis of its chemical architecture, this compound is rationally designed to function as a potent and selective ATP-competitive kinase inhibitor. Its mechanism relies on the established hinge-binding capability of the 7-azaindole scaffold, augmented by specific hydrophobic and hydrogen-bonding interactions contributed by the phenylsulfonyl and difluoromethyl substituents, respectively. The experimental protocols outlined herein provide a clear roadmap for the empirical validation of this proposed mechanism, which is essential for the progression of any such compound in a drug discovery pipeline.

References

In-Depth Technical Guide: Characterization of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS Number: 1363381-32-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental data for the compound 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) is publicly available. This guide provides a comprehensive characterization based on the well-documented properties of its constituent chemical moieties: the 7-azaindole core, the difluoromethyl group, and the phenylsulfonyl group. The experimental protocols provided are general methodologies for the characterization of similar compounds.

Introduction

This compound is a synthetic organic compound featuring a 7-azaindole scaffold, a core structure known for its diverse biological activities. The presence of a difluoromethyl group at the 2-position and a phenylsulfonyl group at the 1-position suggests potential for this molecule to be a modulator of various biological processes. This guide will explore the theoretical physicochemical properties, potential synthesis strategies, and likely biological activities of this compound, along with generalized experimental protocols for its characterization.

The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. The difluoromethyl group serves as a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and membrane permeability. The phenylsulfonyl group can also act as a bioisostere and influence the compound's physicochemical properties and target interactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1363381-32-1Publicly available data
Molecular Formula C₁₄H₁₀F₂N₂O₂SPublicly available data
Molecular Weight 308.31 g/mol Publicly available data
IUPAC Name 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridinePublicly available data
SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=N3)C(F)FPublicly available data
Predicted LogP 2.5 - 3.5Prediction based on structural components
Predicted Solubility Low in waterPrediction based on structural components
Predicted pKa Weakly acidic/basicPrediction based on structural components

Synthesis

While a specific synthesis protocol for this compound has not been published, a plausible synthetic route can be devised based on established methods for the functionalization of the 7-azaindole core. A potential multi-step synthesis is outlined below.

General Synthetic Strategy

A likely synthetic approach would involve the initial synthesis of a 2-substituted-7-azaindole, followed by N-sulfonylation. The introduction of the difluoromethyl group at the C2 position of the 7-azaindole ring is a key challenge.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of 2-formyl-7-azaindole

This intermediate can be prepared from commercially available 7-azaindole through various formylation methods, such as the Vilsmeier-Haack reaction.

Step 2: Difluoromethylation of 2-formyl-7-azaindole

The aldehyde can be converted to the difluoromethyl group using a suitable difluoromethylating agent, such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents.

Step 3: N-Sulfonylation of 2-difluorometyl-7-azaindole

The final step involves the reaction of 2-difluorometyl-7-azaindole with benzenesulfonyl chloride in the presence of a base, such as sodium hydride or triethylamine, to yield the target compound.

Synthesis_Workflow Start 7-Azaindole Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Intermediate1 2-Formyl-7-azaindole Step1->Intermediate1 Step2 Difluoromethylation (e.g., DAST) Intermediate1->Step2 Intermediate2 2-Difluoromethyl-7-azaindole Step2->Intermediate2 Step3 N-Sulfonylation (Benzenesulfonyl chloride, Base) Intermediate2->Step3 Product This compound Step3->Product

Hypothetical synthesis workflow for the target compound.

Potential Biological Activity and Mechanism of Action

Based on its structural features, this compound is predicted to exhibit biological activity, most likely as a kinase inhibitor.

Kinase Inhibition

The 7-azaindole scaffold is a common pharmacophore in many kinase inhibitors. It can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The difluoromethyl and phenylsulfonyl groups would occupy the ATP-binding pocket, contributing to the binding affinity and selectivity. Potential kinase targets could include receptor tyrosine kinases (RTKs), serine/threonine kinases, or non-receptor tyrosine kinases involved in cancer and inflammatory diseases.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Activation Compound This compound Compound->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotion Kinase_Assay_Workflow A Prepare compound dilutions C Add compound to plate A->C B Add kinase and substrate to plate B->C D Initiate reaction with ATP C->D E Incubate D->E F Stop reaction and detect signal E->F G Calculate IC50 F->G

Technical Guide on 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole: Assessment of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of December 2025, there is no publicly available scientific literature detailing the specific biological activity of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole. While the compound is commercially available for research purposes, its pharmacological profile, including quantitative data on efficacy, potency, and mechanism of action, has not been published in peer-reviewed journals or patent literature.

Therefore, this document will provide a comprehensive overview of the known biological activities of the broader 7-azaindole class of molecules, with a particular focus on derivatives sharing key structural features with this compound, namely substitutions at the 2-position and a sulfonyl group at the 1-position. This analysis will serve as a predictive guide to the potential therapeutic applications and biological targets of the title compound.

Introduction to the 7-Azaindole Scaffold

The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This bicyclic heterocycle, a bioisostere of indole, is a common structural motif in a multitude of biologically active compounds.[2] Its ability to form hydrogen bonds via the pyrrole nitrogen and the pyridine nitrogen makes it an effective hinge-binder for various protein kinases.[3] Consequently, 7-azaindole derivatives have been extensively investigated and developed as inhibitors of a wide range of kinases and other biological targets.[1][4] Several 7-azaindole-based drugs, such as the BRAF kinase inhibitor Vemurafenib, are approved for clinical use, underscoring the therapeutic potential of this chemical class.[2]

Predicted Biological Activities Based on Structural Analogs

Based on the extensive research into 7-azaindole derivatives, the biological activity of this compound is likely to fall into one or more of the following categories:

Kinase Inhibition

The most prominent and well-documented activity of 7-azaindole derivatives is the inhibition of protein kinases.[4][5][6] These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 7-azaindole scaffold is a versatile ATP-competitive inhibitor that can be tailored to target specific kinases with high potency and selectivity.[3]

Key Classes of Kinase Targets for 7-Azaindole Derivatives:

  • Serine/Threonine Kinases: This is the largest family of kinases targeted by 7-azaindoles. Notable examples include:

    • BRAF: Vemurafenib is a potent inhibitor of the V600E mutant BRAF kinase, used in the treatment of melanoma.[2]

    • CDKs (Cyclin-Dependent Kinases): Various 7-azaindole derivatives have shown potent inhibition of CDKs, which are key regulators of the cell cycle, making them attractive targets for cancer therapy.

    • Aurora Kinases: These are involved in mitosis, and their inhibition by 7-azaindole compounds can lead to antitumor effects.[5]

  • Tyrosine Kinases: 7-azaindole derivatives have also been developed as inhibitors of tyrosine kinases, which are critical in cell growth and differentiation.

Logical Relationship: Kinase Inhibition by 7-Azaindoles

Azaindole 7-Azaindole Scaffold H_Bonds Hydrogen Bonds (Hinge Region) Azaindole->H_Bonds Forms ATP_Binding_Site ATP Binding Site (Kinase) ATP_Binding_Site->H_Bonds Contains Kinase_Inhibition Kinase Inhibition H_Bonds->Kinase_Inhibition Leads to Cell_Signaling Disrupted Cell Signaling Kinase_Inhibition->Cell_Signaling Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer) Cell_Signaling->Therapeutic_Effect

Caption: Logical flow from the 7-azaindole scaffold to therapeutic effect via kinase inhibition.

Anticancer Activity

Stemming from their kinase inhibitory activity, many 7-azaindole derivatives exhibit potent anticancer properties.[7] They have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[8] The introduction of a sulfonyl group, as seen in the title compound, has been explored in other heterocyclic systems to enhance anticancer activity. For instance, indole-based sulfonylhydrazones have shown promise as anti-breast cancer agents.

Antiviral and Other Activities

The 7-azaindole scaffold is not limited to kinase inhibition and anticancer applications. Research has demonstrated its potential in other therapeutic areas:

  • Antiviral Activity: Certain 7-azaindole derivatives have been identified as inhibitors of viral replication. For example, some have shown activity against the SARS-CoV-2 spike-hACE2 protein interaction.[9]

  • Analgesic and Hypotensive Effects: Some earlier studies on 7-azaindole derivatives reported analgesic (pain-relieving) and hypotensive (blood pressure-lowering) activities.[10][11][12]

The Role of the 2-Difluoromethyl and 1-Phenylsulfonyl Substituents

While no specific data exists for the combination in the title compound, the effects of these individual substituents can be inferred from the broader chemical literature:

  • 2-Difluoromethyl (-CHF2) Group: The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethyl group can alter the electronic properties of the 7-azaindole ring and may influence its interaction with biological targets.

  • 1-Phenylsulfonyl (-SO2Ph) Group: The N-sulfonyl group is often used as a protecting group in the synthesis of indole and azaindole derivatives.[13][14] However, its presence in the final compound can also significantly impact biological activity. In some cases, it may be crucial for target engagement, while in others, its removal might be necessary for optimal activity.[9]

Hypothetical Experimental Workflow for Biological Evaluation

Should research on this compound be undertaken, a typical workflow for its biological evaluation would likely involve the following steps:

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis and Characterization B Kinase Panel Screening A->B Primary Screening C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C Hit Validation D Mechanism of Action Studies C->D Lead Characterization E Pharmacokinetic Studies (ADME) D->E Preclinical Candidate Selection F Animal Models of Disease (e.g., Xenograft Models) E->F G Toxicology Studies F->G

Caption: A generalized workflow for the biological evaluation of a novel 7-azaindole derivative.

Conclusion

While the specific biological activity of this compound remains to be elucidated through experimental studies, the extensive body of research on the 7-azaindole scaffold provides a strong foundation for predicting its potential therapeutic applications. Based on the known activities of structurally related compounds, it is plausible that this molecule could exhibit activity as a kinase inhibitor with potential applications in oncology and other diseases driven by aberrant cell signaling. Further research, including in vitro screening against a panel of kinases and cell-based assays, is necessary to confirm these hypotheses and to determine the specific pharmacological profile of this compound.

References

Structural Analysis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and methodological overview of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry. Due to the prevalence of the 7-azaindole scaffold in kinase inhibitors, this document outlines a plausible synthetic route, predicted spectroscopic data, and a representative mechanism of action. The provided experimental protocols and data are based on established methodologies for analogous compounds and serve as a practical resource for researchers engaged in the synthesis and characterization of novel 7-azaindole derivatives.

Introduction

7-Azaindole, a bioisostere of indole, is a privileged scaffold in drug discovery, notably in the development of kinase inhibitors. The nitrogen atom in the pyridine ring of the 7-azaindole moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases, a key interaction for potent inhibition. The introduction of a difluoromethyl group at the 2-position and a phenylsulfonyl group on the indole nitrogen modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest for structure-activity relationship (SAR) studies. This guide details the structural characteristics and provides a framework for the experimental investigation of this compound.

Molecular Structure and Properties

IUPAC Name: 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS Number: 1363381-32-1 Molecular Formula: C₁₄H₁₀F₂N₂O₂S Molecular Weight: 308.31 g/mol Appearance: White to off-white solid

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, the following tables summarize predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.45 - 8.40ddJ = 4.8, 1.5H-6
8.20 - 8.15mPhenyl-H (ortho)
7.80 - 7.75ddJ = 7.8, 1.5H-4
7.65 - 7.55mPhenyl-H (para)
7.50 - 7.40mPhenyl-H (meta)
7.25 - 7.20ddJ = 7.8, 4.8H-5
6.90tJ = 54.5CHF₂
6.70sH-3

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
148.8C-7a
144.5C-6
138.5Phenyl-C (ipso)
134.0Phenyl-C (para)
131.5C-2
129.5Phenyl-C (meta)
128.0Phenyl-C (ortho)
127.5C-3a
118.0C-4
117.5C-5
112.0 (t, J ≈ 240 Hz)CHF₂
102.0C-3

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-115.0 to -125.0dJ ≈ 54.5CHF₂

Experimental Protocols

The following protocols describe a plausible synthetic route to this compound based on established methodologies for the synthesis of related 7-azaindole derivatives.

Synthesis of 2-Difluoromethyl-7-azaindole

This procedure is adapted from methods for the introduction of a difluoromethyl group to heterocyclic systems.

Materials:

  • 7-Azaindole

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-difluoromethyl-7-azaindole.

Synthesis of this compound

This procedure describes the N-sulfonylation of the 7-azaindole core.

Materials:

  • 2-Difluoromethyl-7-azaindole

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-difluoromethyl-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

G Start 7-Azaindole Step1 Difluoromethylation (Sodium chlorodifluoroacetate, K2CO3, DMF) Start->Step1 Intermediate 2-Difluoromethyl-7-azaindole Step1->Intermediate Step2 N-Sulfonylation (Benzenesulfonyl chloride, NaH, THF) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic scheme for this compound.

Representative Signaling Pathway: Kinase Inhibition

The 7-azaindole scaffold is a known hinge-binding motif in many kinase inhibitors. The following diagram depicts a simplified, representative signaling pathway illustrating how a 7-azaindole derivative might inhibit a generic protein kinase, thereby blocking downstream signaling.

G cluster_0 Kinase ATP Binding Pocket ATP ATP Kinase Protein Kinase ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibitor This compound Inhibitor->Kinase Competitively Binds PhosphoSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) PhosphoSubstrate->Downstream Block->Substrate Inhibits Blocked Signaling Blocked

Caption: Competitive inhibition of a protein kinase by a 7-azaindole derivative.

Conclusion

This technical guide provides a foundational understanding of the structural and synthetic aspects of this compound. While experimental data for this specific molecule is limited, the provided protocols and predicted data serve as a valuable starting point for researchers. The established importance of the 7-azaindole scaffold in kinase inhibition suggests that this compound and its analogs are promising candidates for further investigation in drug discovery programs. The methodologies and conceptual frameworks presented herein are intended to facilitate such future research endeavors.

An In-Depth Technical Guide to the Pharmacological Profile of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacological data for the specific compound 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is limited. This guide provides a comprehensive overview based on the well-established activities of the broader 7-azaindole class of molecules, to which it belongs. The information presented here is intended to serve as a predictive framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[1][2][3] This interaction makes 7-azaindole derivatives potent and versatile inhibitors of a wide range of kinases, many of which are implicated in cancer and other diseases.[4][5] The presence of a phenylsulfonyl group at the 1-position and a difluoromethyl group at the 2-position of the 7-azaindole core in the compound of interest suggests that it is likely designed as a kinase inhibitor.

Predicted Pharmacological Profile

Based on extensive research into analogous compounds, this compound is predicted to function as an ATP-competitive kinase inhibitor. The 7-azaindole core is expected to form crucial hydrogen bonds with the kinase hinge region, while the substituents at the 1 and 2-positions will likely influence potency, selectivity, and pharmacokinetic properties.[1]

Derivatives of 7-azaindole have demonstrated significant inhibitory activity against a multitude of protein kinases, including but not limited to:

  • Serine/Threonine Kinases: BRAF, Cyclin-Dependent Kinases (CDKs), Haspin, and Phosphoinositide 3-Kinases (PI3Ks).[6][7][8]

  • Tyrosine Kinases: Src family kinases.[9]

The specific kinase or kinases targeted by this compound would need to be determined experimentally through broad panel screening.

Quantitative Data from Structurally Related 7-Azaindole Derivatives

To provide a quantitative perspective on the potential potency of this class of compounds, the following tables summarize the inhibitory activities of various 7-azaindole derivatives against several key kinase targets.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against CDK9/CyclinT and Haspin Kinases

Compound IDTarget KinaseIC50 (nM)
8g CDK9/CyclinT110
Haspin280
8h CDK9/CyclinT1,200
Haspin110
8i CDK9/CyclinT>10,000
Haspin1,100
8l CDK9/CyclinT>10,000
Haspin14

Data sourced from a study on 7-azaindole derivatives with benzocycloalkanone motifs.[6]

Table 2: Inhibitory Activity of a 7-Azaindole Derivative against BRAF V600E

Compound IDTarget KinaseIC50 (nM)
Vemurafenib (PLX4032) BRAF V600E31

Vemurafenib is an FDA-approved drug for melanoma and contains a 7-azaindole core.[7]

Table 3: Inhibitory Activity of 7-Azaindole Derivatives against PI3Kγ

Compound IDTarget KinaseIC50 (nM)
B13 PI3Kγ<1
B14 PI3Kγ<1
C1 PI3Kγ<1
C2 PI3Kγ<1

Data from a study on novel 7-azaindole derivatives as potent PI3K inhibitors.[8]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of novel 7-azaindole-based kinase inhibitors.

1. In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of phosphorylation is quantified, and the inhibitory effect of the compound is determined by the reduction in this signal.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP, or non-radiolabeled for detection via antibodies or luminescence)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) at various concentrations

    • 96- or 384-well assay plates

    • Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)

    • Plate reader compatible with the detection method

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase reaction buffer.

    • Add the kinase and its substrate to the wells of the assay plate.

    • Add the diluted test compound to the wells. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of substrate phosphorylation using the chosen detection method.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]

2. Cell-Based Anti-Proliferative Assay (MTT/MTS Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines that are dependent on the activity of the target kinase.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, which can be quantified by spectrophotometry. A decrease in the colorimetric signal indicates a reduction in cell viability.[10][12]

  • Materials:

    • Cancer cell line of interest (e.g., a line with a known dependency on a specific kinase)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound at various concentrations

    • MTT or MTS reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the existing medium with the medium containing the test compound. Include vehicle-treated (e.g., DMSO) control wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

    • Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[12]

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibition

Caption: A representative PI3K/AKT/mTOR signaling pathway often targeted by 7-azaindole kinase inhibitors.

Experimental Workflow Diagram

G cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_cellular Cellular & Functional Assays cluster_invivo In Vivo Evaluation Compound This compound KinasePanel Broad Kinase Panel Screening Compound->KinasePanel HitID Hit Identification KinasePanel->HitID IC50 IC50 Determination (In Vitro Kinase Assay) HitID->IC50 Selectivity Selectivity Profiling IC50->Selectivity CellViability Cell Viability Assay (e.g., MTT/MTS) Selectivity->CellViability TargetEngagement Target Engagement & Downstream Signaling CellViability->TargetEngagement PK Pharmacokinetics (PK) Studies TargetEngagement->PK Efficacy In Vivo Efficacy (e.g., Xenograft Model) PK->Efficacy

Caption: A typical experimental workflow for the pharmacological evaluation of a novel kinase inhibitor.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The 7-azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[2][3][4] This is largely due to the ability of the 7-azaindole nitrogen atoms to form key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the binding of adenine.[5][6] This document provides detailed application notes and protocols for the characterization of novel 7-azaindole-based compounds, such as 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, as potential kinase inhibitors.

While specific data for this compound is not yet publicly available, the methodologies described herein are based on established practices for evaluating similar small molecule kinase inhibitors and provide a robust framework for its investigation.[7][8]

Principle of Action

7-Azaindole derivatives typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of substrate proteins.[6] The phenylsulfonyl group at the 1-position and the difluoromethyl group at the 2-position of the 7-azaindole core of the title compound are expected to modulate its potency, selectivity, and pharmacokinetic properties. The following protocols are designed to determine the inhibitory activity and characterize the mechanism of action of this compound.

Data Presentation: Representative Inhibitory Activities

The following table summarizes hypothetical, yet representative, quantitative data for a novel 7-azaindole derivative, "Compound X" (representing this compound), against a panel of kinases. This data is for illustrative purposes and would be generated using the protocols detailed below.

Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
Kinase A15150
Kinase B250>1000
Kinase C895
Kinase D>1000>1000

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.[1]

A. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1] Specific buffer components may vary depending on the kinase.

  • Kinase: Dilute the target kinase to the desired final concentration in kinase buffer. The optimal concentration should be determined empirically.

  • Substrate: Prepare the specific peptide or protein substrate for the kinase in kinase buffer.

  • ATP: Prepare a stock solution of ATP in water. The final concentration used in the assay should be close to the Km for the specific kinase.

  • Test Compound: Prepare a stock solution of this compound in 100% DMSO.[9] Create a serial dilution series in DMSO.

B. Assay Procedure:

  • Add kinase buffer to the wells of a 96- or 384-well plate.

  • Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-enzyme control.

  • Add the kinase to all wells except the no-enzyme control.

  • Add the substrate to all wells.

  • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP to all wells.[1]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., EDTA).[1]

  • Detect the kinase activity using a suitable method (e.g., radiometric, fluorescence-based, or luminescence-based).[8]

C. Data Analysis:

  • Subtract the background signal (no-enzyme control) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell-Based Kinase Inhibition Assay

This protocol assesses the ability of the test compound to inhibit the target kinase within a cellular context.[7]

A. Cell Culture and Seeding:

  • Culture a cell line that is dependent on the activity of the target kinase.

  • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[7]

B. Compound Treatment:

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the test compound dilutions. Include a vehicle control (e.g., DMSO).[7]

  • Incubate the cells for a specified period (e.g., 24-72 hours).[7]

C. Measurement of Cellular Activity:

The endpoint measurement will depend on the downstream effect of kinase inhibition. Common methods include:

  • Western Blotting: Lyse the cells and perform a Western blot to detect the phosphorylation status of a known downstream substrate of the target kinase.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the inhibitor on cell growth and survival.[7] Add the viability reagent and measure the signal according to the manufacturer's instructions.[1][7]

D. Data Analysis:

  • Western Blot: Quantify the band intensities to determine the reduction in substrate phosphorylation at different compound concentrations.

  • Viability/Proliferation Assays: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[1]

Visualizations

Kinase_Inhibitor_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase Target ID Target ID HTS HTS Target ID->HTS Hit ID Hit ID HTS->Hit ID Hit-to-Lead Hit-to-Lead Hit ID->Hit-to-Lead Lead Opt Lead Opt Hit-to-Lead->Lead Opt In Vivo Efficacy In Vivo Efficacy Lead Opt->In Vivo Efficacy Tox Studies Tox Studies In Vivo Efficacy->Tox Studies

Caption: Kinase inhibitor discovery and development workflow.

Biochemical_Kinase_Assay_Workflow Reagent Prep Reagent Preparation (Kinase, Substrate, ATP, Compound) Assay Plate Dispense Reagents to Assay Plate Reagent Prep->Assay Plate Incubation Incubate at Controlled Temperature Assay Plate->Incubation Reaction Stop Stop Reaction Incubation->Reaction Stop Detection Signal Detection Reaction Stop->Detection Data Analysis Data Analysis (IC50 Determination) Detection->Data Analysis

Caption: Biochemical kinase assay experimental workflow.

Signaling_Pathway_Inhibition Compound This compound TargetKinase Target Kinase Compound->TargetKinase DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSubstrate->CellularResponse

Caption: General signaling pathway inhibition by a kinase inhibitor.

References

Application Notes and Protocols for Cell-Based Assays with 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds.[1][2][3][4] Its structural similarity to purines and indoles allows it to interact with a wide range of biological targets, making it a valuable template for the design of novel therapeutics.[3][4] Derivatives of 7-azaindole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-cancer, anti-inflammatory, and antiviral effects.[1][5][6] This document provides detailed application notes and protocols for utilizing 7-azaindole derivatives, such as the representative compound 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole , in various cell-based assays to explore their therapeutic potential.

Biological Activities and Key Targets

7-Azaindole derivatives have been shown to modulate the activity of numerous cellular targets. A key area of investigation is their role as kinase inhibitors .[1][3][4] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. The 7-azaindole moiety can form crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, leading to their inhibition.[3]

Furthermore, these compounds have been investigated for their efficacy as:

  • Anti-cancer agents , by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[2][6][7]

  • Anti-inflammatory agents , by modulating the production of inflammatory cytokines.[8]

  • Antiviral agents , particularly against HIV and SARS-CoV-2, by inhibiting viral enzymes or host-cell entry.[9][10]

  • Modulators of other key cellular targets , such as phosphoinositide 3-kinases (PI3Ks), Orai calcium channels, and chemokine receptors.[6][11][12]

Quantitative Data Summary

The following table summarizes the inhibitory activities of various 7-azaindole derivatives against different biological targets, as reported in the literature. This data provides a comparative overview of the potency of this class of compounds.

Compound ClassTargetAssay TypeCell LineIC50/EC50Reference
7-Azaindole DerivativesHIV-1 Reverse TranscriptaseCell-free FRET assay-0.36 µM - 9.2 µM[9]
7-Azaindole DerivativesHIV-1Antiviral AssayPBM, CEM, VeroSubmicromolar EC50[9]
7-Azaindole DerivativesFGFR4Kinase Inhibition-Potent Inhibition[7]
7-Azaindole DerivativesFGFR4 SignalingWestern BlotHuH-7Significant Inhibition[7]
7-Azaindole DerivativesCell ProliferationProliferation AssayHuH-7, MDA-MB-453Effective Suppression[7]
7-Azaindole DerivativesCytokinin AnaloguesCytotoxicity AssayHL-60Cytotoxic Activity[13]
7-Azaindole DerivativesSARS-CoV-2 S-hACE2 InteractionPseudovirus ModelA549, MRC-5EC50 < 9.08 µM[10]
7-Aza-2-oxindole DerivativesTNF-α, IL-6 ReleaseELISARAW264.7Inhibitory Potency[8]
7-Azaindole DerivativesCDK9/CyclinT, HaspinKinase Inhibition-14 nM (for Haspin)[14]
7-Azaindole DerivativesULK1/2Biochemical Kinase Assay-< 25 nM[15]
7-Azaindole Isoindolinone-basedPI3KγCellular Inhibition AssayTHP-10.040 µM[12]

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to assess the inhibitory activity of a 7-azaindole derivative against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • 384-well plates

  • Plate reader compatible with the detection reagent

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Add the diluted test compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to evaluate the effect of a 7-azaindole derivative on the proliferation of cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting cell proliferation.

Materials:

  • Cancer cell line (e.g., HuH-7, MDA-MB-453)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Prepare a serial dilution of the test compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: Anti-inflammatory Activity Assay (LPS-stimulated Cytokine Release)

This protocol describes how to assess the anti-inflammatory potential of a 7-azaindole derivative by measuring its effect on cytokine release from macrophages.[8]

Objective: To evaluate the inhibitory effect of a test compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.[8]

Materials:

  • Macrophage cell line (e.g., RAW264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound dissolved in DMSO

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

  • CO2 incubator

  • ELISA plate reader

Procedure:

  • Seed the macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to evaluate the dose-dependent effect.

Visualizations

Below are diagrams illustrating a representative signaling pathway that can be modulated by 7-azaindole derivatives and a typical experimental workflow for a cell-based assay.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Azaindole 7-Azaindole Derivative (e.g., this compound) Azaindole->Raf GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Representative MAPK/ERK signaling pathway often targeted by 7-azaindole kinase inhibitors.

Experimental_Workflow Start Start CellSeeding Cell Seeding (e.g., 96-well plate) Start->CellSeeding CompoundTreatment Compound Treatment (Serial Dilutions) CellSeeding->CompoundTreatment Incubation Incubation (e.g., 48-72 hours) CompoundTreatment->Incubation Assay Assay Performance (e.g., MTT addition) Incubation->Assay DataAcquisition Data Acquisition (Plate Reader) Assay->DataAcquisition DataAnalysis Data Analysis (IC50/EC50 Calculation) DataAcquisition->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols: Solubility of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information
Compound Name 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole
CAS Number 1363381-32-1
Molecular Formula C₁₄H₁₀F₂N₂O₂S
Physical Form Solid
Storage Temperature Refrigerator

Section 1: Introduction to Solubility in Drug Discovery

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. In early drug discovery, DMSO is a widely used solvent to prepare stock solutions for in vitro assays due to its ability to dissolve a wide range of compounds.[1] However, high concentrations of DMSO can be toxic to cells, making it crucial to determine the maximum solubility of a compound to prepare highly concentrated stock solutions and minimize the final DMSO concentration in assays.[1]

7-Azaindole derivatives are a significant class of heterocyclic compounds that have shown a wide range of biological activities, including kinase inhibition and anti-cancer properties.[2][3][4] The specific compound, this compound, belongs to this promising class of molecules.

Section 2: Experimental Protocol for Determining Solubility in DMSO

This section details a standardized protocol for determining the solubility of this compound in DMSO using the saturation shake-flask method.

Materials
  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Mix add_dmso->vortex shake Shake at RT for 24h vortex->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute hplc Analyze by HPLC/UV-Vis dilute->hplc calculate Calculate Solubility hplc->calculate

Solubility Determination Workflow

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[1]

    • Visually inspect the solution. If all the solid has dissolved, add a small, known additional amount of the compound and repeat the vortexing step. Continue this process until a small amount of solid precipitate remains, indicating a saturated solution.

  • Equilibration:

    • Place the tube containing the saturated solution in a thermostatic shaker or incubator set at a constant temperature (e.g., 25 °C).

    • Allow the solution to equilibrate for at least 24 hours to ensure that the maximum amount of compound has dissolved.[1] Gentle agitation during this period is recommended.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.[1]

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent in which the compound is highly soluble and that is compatible with the analytical method (e.g., methanol or acetonitrile for HPLC). A high dilution factor will likely be necessary.

  • Quantification:

    • Determine the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method. A standard curve of the compound in the same dilution solvent should be prepared for accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

Section 3: Potential Biological Activity and Signaling Pathways

7-Azaindole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[2][3] While the specific targets of this compound are not explicitly detailed in the provided search results, a common mechanism of action for such compounds is the inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling.

Below is a generalized diagram of a kinase signaling pathway that could be targeted by a 7-azaindole derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Translocation inhibitor This compound inhibitor->kinase1 Inhibition cellular_response Cellular Response (Proliferation, Survival) gene_expression->cellular_response

Generalized Kinase Signaling Pathway Inhibition

Section 4: Data Presentation

Upon determining the solubility through the aforementioned protocol, the quantitative data should be summarized in a clear and structured table for easy comparison and reference.

Parameter Value
Temperature (°C) e.g., 25
Solubility in DMSO (mg/mL) Calculated Value
Solubility in DMSO (mM) Calculated Value
Analytical Method e.g., HPLC-UV

Section 5: Conclusion and Recommendations

The protocols outlined in these application notes provide a robust framework for determining the solubility of this compound in DMSO. Accurate solubility data is essential for the design and execution of reliable in vitro and in vivo studies. It is recommended to perform the solubility determination in triplicate to ensure the reproducibility of the results. For compounds with potential therapeutic applications, understanding their solubility is a foundational step in the drug development process.

References

Application Notes and Protocols: 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available information regarding the handling and storage of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole. Please note that detailed experimental data and specific protocols for this compound are limited in publicly available resources. Researchers should exercise caution and perform their own risk assessments before use.

Chemical and Physical Properties

Limited quantitative physicochemical data for this compound is available. The following table summarizes the known information. Researchers are advised to determine specific properties such as melting point, boiling point, and solubility experimentally.

PropertyValueSource
CAS Number 1363381-32-1[1][2]
IUPAC Name 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine[1]
Molecular Formula C₁₄H₁₀F₂N₂O₂S[2]
Molecular Weight 308.31 g/mol [2]
Physical Form Solid[1]
Purity Typically supplied at ≥97%[1]
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Handling and Storage

Conflicting information exists regarding the optimal storage temperature for this compound. It is recommended to store it in a refrigerator and protect it from moisture.

Storage:

  • Recommended: Refrigerator.[1]

  • Alternative: Store at room temperature.

  • Keep container tightly closed in a dry and well-ventilated place.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Safety Information

This compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found on the supplier's safety data sheet (SDS).[1]

Experimental Protocols

Currently, there are no specific experimental protocols published in scientific literature for the use of this compound. The 7-azaindole scaffold is a common motif in medicinal chemistry, often utilized in the development of kinase inhibitors.[3][4] However, the specific biological targets and applications of this particular derivative are not documented.

General Workflow for Handling a Novel Research Compound:

The following diagram outlines a general workflow for receiving, storing, and preparing a novel solid compound for experimental use.

G General Workflow for a Novel Solid Compound cluster_0 Receiving and Storage cluster_1 Preparation for Experiment cluster_2 Safety and Disposal A Receive Compound B Verify Identity (CAS, Name) A->B C Log into Inventory B->C D Store under Recommended Conditions (e.g., Refrigerator, Desiccated) C->D E Equilibrate to Room Temperature D->E For Use F Weigh Required Amount in a Ventilated Enclosure E->F G Dissolve in Appropriate Solvent (Determine solubility if unknown) F->G J Wear Appropriate PPE F->J H Prepare Stock and Working Solutions G->H K Dispose of Waste According to Institutional Guidelines H->K I Consult Safety Data Sheet (SDS) I->J

Caption: General workflow for handling a new solid research chemical.

Signaling Pathways and Biological Activity

There is no published information on the specific biological targets or signaling pathways modulated by this compound. The 7-azaindole core is a known "privileged structure" in drug discovery, frequently found in compounds targeting protein kinases.[3][4] The diagram below illustrates a generalized kinase signaling pathway, which represents a potential, but unconfirmed, area of activity for this compound class.

G Generalized Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras MAPKKK MAP Kinase Kinase Kinase (e.g., Raf) Ras->MAPKKK MAPKK MAP Kinase Kinase (e.g., MEK) MAPKKK->MAPKK MAPK MAP Kinase (e.g., ERK) MAPKK->MAPK TranscriptionFactor Transcription Factors MAPK->TranscriptionFactor Response Cellular Response (Proliferation, Differentiation, etc.) TranscriptionFactor->Response

Caption: A simplified representation of a generic kinase signaling cascade.

Disclaimer: The information provided is based on limited available data. It is the responsibility of the researcher to conduct a thorough literature search and risk assessment prior to handling or using this compound. The absence of detailed published protocols necessitates careful experimental design and safety considerations.

References

Application Notes and Protocols: 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently no specific research published on the biological activity, mechanism of action, or application of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole in the context of cancer research. The information presented herein is a generalized guide based on the broader class of 7-azaindole derivatives and should be adapted and validated for this specific compound.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the indole nucleus while offering unique physicochemical properties. This framework is a common feature in a variety of kinase inhibitors developed for cancer therapy. The nitrogen atom in the pyridine ring can serve as a key hydrogen bond acceptor, facilitating binding to the ATP pocket of numerous kinases. While the specific compound This compound (CAS: 1363381-32-1) is commercially available, its potential as a cancer therapeutic has not been documented in peer-reviewed literature. These notes provide a hypothetical framework for its initial investigation based on the known activities of related 7-azaindole compounds.

Potential Applications in Cancer Research

Derivatives of 7-azaindole have shown inhibitory activity against a range of kinases that are crucial in cancer cell signaling pathways. Potential research applications for this compound could include its evaluation as an inhibitor of:

  • PI3K/AKT/mTOR Pathway: This is a frequently dysregulated pathway in many cancers, and 7-azaindole derivatives have been identified as PI3K inhibitors.

  • Cell Cycle Kinases: Aurora kinases, which are essential for mitosis, have been targeted by 7-azaindole-based compounds.

  • Receptor Tyrosine Kinases: Anaplastic Lymphoma Kinase (ALK) is another target for which 7-azaindole inhibitors have been developed.

  • DNA Damage Response Kinases: Ataxia-telangiectasia and Rad3-related (ATR) kinase, a key player in the DNA damage response, has been targeted by 7-azaindole scaffolds to sensitize cancer cells to therapy.

  • Autophagy-Related Kinases: ULK1/2, central to the autophagy process, are emerging targets, and 7-azaindole analogs have been developed as inhibitors.

Experimental Protocols

The following are generalized protocols that would be foundational for assessing the anticancer potential of this compound.

Protocol 1: Cell Viability and Cytotoxicity Screening

This protocol aims to determine the concentration-dependent effect of the compound on the viability of various cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, and leukemia) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well microplates at a predetermined optimal density (e.g., 5,000 cells/well) and allow for overnight attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) or cytotoxic concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Kinase Inhibition Assay (Biochemical)

This protocol is for determining the direct inhibitory effect of the compound on a specific kinase in a cell-free system.

  • Reagents: Obtain recombinant human kinase, its specific substrate, and ATP.

  • Assay Buffer: Prepare an appropriate kinase assay buffer.

  • Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase and the test compound (or vehicle control).

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify kinase activity. The method of detection will depend on the assay format (e.g., ADP-Glo™ Kinase Assay, radiometric assay, or fluorescence-based assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Hypothetical Signaling Pathway and Workflow Visualization

As the mechanism of action for this specific compound is unknown, a diagram illustrating a potential mechanism—inhibition of the PI3K/AKT pathway—is provided as an example of how such data would be visualized.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-Difluoromethyl-1-phenylsulfonyl- 7-azaindole Compound->Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Below is a generalized workflow for the initial characterization of a novel compound in cancer research.

Initial_Characterization_Workflow A Compound Synthesis /Acquisition B In Vitro Cytotoxicity Screening (Cell Panel) A->B C Biochemical Kinase Screening (Panel) A->C D Identify 'Hit' Kinase(s) and Sensitive Cell Lines B->D C->D E Cellular Mechanism of Action (e.g., Western Blot, Cell Cycle Analysis) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F

Caption: Workflow for initial anticancer compound characterization.

Data Presentation

All quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical GI₅₀ Values (µM) for this compound

Cell LineCancer TypeGI₅₀ (µM)
MCF-7BreastTBD
MDA-MB-231BreastTBD
A549LungTBD
HCT116ColonTBD
K562LeukemiaTBD
TBD: To Be Determined

Table 2: Hypothetical IC₅₀ Values (µM) against a Kinase Panel

Kinase TargetIC₅₀ (µM)
PI3KαTBD
PI3KβTBD
PI3KδTBD
PI3KγTBD
mTORTBD
Aurora ATBD
ALKTBD
TBD: To Be Determined

Further research is essential to elucidate the specific biological activities and therapeutic potential of this compound.

Application Notes and Protocols for the Scale-Up Synthesis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, a key intermediate in pharmaceutical research. The synthesis is presented as a two-step process commencing with the regioselective difluoromethylation of 7-azaindole, followed by the N-phenylsulfonylation of the resulting intermediate. Detailed protocols for both reactions are provided, along with data on reaction parameters, yields, and purification methods suitable for larger-scale production. The experimental workflow is visually summarized to facilitate clear understanding and implementation in a laboratory or pilot plant setting.

Introduction

7-Azaindole derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. The incorporation of a difluoromethyl group at the C-2 position and a phenylsulfonyl group at the N-1 position can significantly modulate the physicochemical and pharmacological properties of the parent scaffold. This application note outlines a robust and scalable synthetic route to this compound, providing researchers and drug development professionals with the necessary protocols for its preparation in significant quantities.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Step 1: Synthesis of 2-Difluoromethyl-7-azaindole: Direct C-2 difluoromethylation of commercially available 7-azaindole.

  • Step 2: Synthesis of this compound: N-phenylsulfonylation of the 2-Difluoromethyl-7-azaindole intermediate.

Experimental Protocols

Step 1: Scale-Up Synthesis of 2-Difluoromethyl-7-azaindole

This protocol is adapted from methodologies for the difluoromethylation of N-heterocycles.

Materials and Equipment:

  • 7-Azaindole

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Sodium Iodide (NaI)

  • Trifluoromethanesulfonic acid (Tf₂O)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Large capacity reaction vessel with mechanical stirrer and inert gas inlet

  • Chromatography columns and silica gel for purification

Procedure:

  • To a clean, dry, and inerted large-capacity reaction vessel, add 7-azaindole (1.0 eq) and anhydrous dichloromethane (DCM, 10-15 mL per gram of 7-azaindole).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add (Difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 eq) to the reaction mixture while maintaining the temperature at -78 °C.

  • In a separate vessel, prepare a solution of sodium iodide (NaI, 2.0 eq) and trifluoromethanesulfonic acid (Tf₂O, 1.5 eq) in anhydrous DCM.

  • Slowly add the NaI/Tf₂O solution to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

  • Slowly warm the reaction mixture to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 5 mL per gram of starting 7-azaindole).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 2-Difluoromethyl-7-azaindole.

Step 2: Scale-Up Synthesis of this compound

This protocol is based on standard N-sulfonylation procedures for indoles and related heterocycles.

Materials and Equipment:

  • 2-Difluoromethyl-7-azaindole

  • Benzenesulfonyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-water bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Large capacity reaction vessel with mechanical stirrer and inert gas inlet

  • Filtration apparatus

Procedure:

  • To a clean, dry, and inerted large-capacity reaction vessel, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF (10-15 mL per gram of 2-Difluoromethyl-7-azaindole).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of 2-Difluoromethyl-7-azaindole (1.0 eq) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 10 mL per gram of starting material).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of 2-Difluoromethyl-7-azaindole

ParameterValue
Starting Material7-Azaindole
Key ReagentsTMSCF₂H, NaI, Tf₂O
SolventAnhydrous DCM
Reaction Temperature-78 °C to Room Temperature
Reaction Time14-19 hours
Purification MethodFlash Column Chromatography
Typical Yield60-75%

Table 2: Reaction Parameters and Yields for the Synthesis of this compound

ParameterValue
Starting Material2-Difluoromethyl-7-azaindole
Key ReagentsBenzenesulfonyl chloride, NaH
SolventAnhydrous DMF
Reaction Temperature0 °C to Room Temperature
Reaction Time5-7 hours
Purification MethodRecrystallization
Typical Yield80-90%

Visualizations

Scale_Up_Synthesis cluster_step1 Step 1: C-2 Difluoromethylation cluster_step2 Step 2: N-Phenylsulfonylation start1 7-Azaindole in DCM reagents1 Add TMSCF₂H Add NaI / Tf₂O Solution start1->reagents1 1 reaction1 Reaction at -78°C to RT reagents1->reaction1 2 workup1 Aqueous Workup (NaHCO₃, Brine) reaction1->workup1 3 purification1 Column Chromatography workup1->purification1 4 product1 2-Difluoromethyl-7-azaindole purification1->product1 5 start2 2-Difluoromethyl-7-azaindole in DMF product1->start2 reagents2 Add NaH Add Benzenesulfonyl Chloride start2->reagents2 1 reaction2 Reaction at 0°C to RT reagents2->reaction2 2 workup2 Aqueous Workup (NH₄Cl, Brine) reaction2->workup2 3 purification2 Recrystallization workup2->purification2 4 product2 This compound purification2->product2 5

Caption: Experimental workflow for the scale-up synthesis.

Conclusion

The presented two-step synthetic route provides an efficient and scalable method for the preparation of this compound. The detailed protocols and tabulated data offer a solid foundation for researchers and process chemists to produce this valuable compound in quantities suitable for further drug discovery and development efforts. Adherence to the described procedures, with appropriate safety precautions for handling the reagents involved, is crucial for successful and reproducible outcomes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the synthesis of this and related compounds.

Frequently Asked Questions (FAQs)

1. What is a common synthetic route to prepare this compound?

A plausible and frequently utilized strategy involves a three-step sequence starting from commercially available 7-azaindole:

  • Step 1: N-Sulfonylation: Protection of the 7-azaindole nitrogen with a phenylsulfonyl group.

  • Step 2: C2-Halogenation: Introduction of a halogen (e.g., iodine) at the C2 position to facilitate subsequent functionalization.

  • Step 3: Difluoromethylation: Introduction of the difluoromethyl group at the C2 position, often via a copper-catalyzed cross-coupling reaction.

An alternative approach for the core involves synthesizing a 2-substituted 7-azaindole derivative via palladium-catalyzed coupling and cyclization, which can then be N-sulfonylated.[1][2]

2. I am having trouble with the N-phenylsulfonylation of 7-azaindole (Step 1). What are the common issues and solutions?

Low yields in this step are often attributed to incomplete deprotonation, side reactions, or degradation of the starting material.

Common IssueTroubleshooting Steps
Low Conversion - Ensure anhydrous conditions as water can quench the base and hydrolyze the sulfonyl chloride. - Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. - Allow for sufficient reaction time and consider moderate heating if the reaction is sluggish at room temperature.
Multiple Products - C3-sulfenylation can be a side reaction, especially under certain conditions.[3][4] - Control the temperature; add the phenylsulfonyl chloride slowly to a cooled solution of the deprotonated 7-azaindole.
Product Degradation - Work up the reaction under neutral or slightly acidic conditions to avoid hydrolysis of the sulfonyl group.

Experimental Protocol: N-Phenylsulfonylation of 7-azaindole

To a solution of 7-azaindole (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of phenylsulfonyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

3. My C2-iodination of 1-phenylsulfonyl-7-azaindole (Step 2) is giving a low yield. How can I improve this?

Incomplete iodination or the formation of di-iodinated species can lower the yield of the desired product.

Common IssueTroubleshooting Steps
Low Conversion - N-Iodosuccinimide (NIS) is a common reagent for this transformation. Ensure the NIS is of high purity. - The reaction can be slow; monitor by TLC and allow for sufficient reaction time (can be up to 24 hours). - Perform the reaction in the dark to prevent radical side reactions.
Formation of Byproducts - Control the stoichiometry of NIS carefully to avoid over-iodination. - The use of a less reactive iodinating agent might be necessary if multiple products are observed.

4. The final difluoromethylation step (Step 3) is failing or providing a low yield. What are the key parameters to control?

The introduction of the difluoromethyl group is often the most challenging step. Success is highly dependent on the choice of reagents and reaction conditions. A common method is the copper-catalyzed cross-coupling of the 2-iodo-1-phenylsulfonyl-7-azaindole with a difluoromethyl source.

Common IssueTroubleshooting Steps
No Reaction - The choice of difluoromethylating agent is critical. Reagents like (difluoromethyl)trimethylsilane (TMSCF2H) with a fluoride source, or pre-formed copper-difluoromethyl complexes can be effective. - The catalyst system (copper source and ligand) must be optimized. Common copper sources include CuI, CuTC, and Cu(OAc)2. Ligands such as phenanthroline or bipyridine derivatives can improve catalyst stability and reactivity. - Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Low Yield - Temperature control is crucial. These reactions often require elevated temperatures (80-120 °C). - The solvent can have a significant impact. Aprotic polar solvents like DMF, NMP, or DMSO are typically used. - Competing proto-deiodination (loss of iodine) can be a major side reaction. Ensure the reaction is free of protic impurities.
Decomposition - The N-phenylsulfonyl group can be labile under harsh conditions. Avoid excessively high temperatures or prolonged reaction times.

Table 1: Comparison of Difluoromethylation Conditions for Indole Derivatives

Difluoromethylating AgentCatalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
HCF2SO2NaElectrochemicalMeCN/H2ORoom Temp60-85[5]
TMSCF2H / KFCuI / PhenanthrolineDMF10050-70Analogous to trifluoromethylation[6]
BrCF2H / ZnPd(dba)2 / XantphosNMP8045-65General cross-coupling conditions

Visualizing the Workflow and Potential Issues

Proposed Synthetic Workflow

G start 7-Azaindole step1 1-Phenylsulfonyl-7-azaindole start->step1  Phenylsulfonyl Chloride, Base (e.g., NaH)   step2 2-Iodo-1-phenylsulfonyl-7-azaindole step1->step2  NIS   end This compound step2->end  Difluoromethyl Source, Cu Catalyst   G start Low Yield in N-Sulfonylation incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reaction Side Reaction? start->side_reaction check_base Use stronger base (NaH) Ensure anhydrous conditions incomplete_reaction->check_base check_temp_time Increase reaction time Consider gentle heating incomplete_reaction->check_temp_time check_c3 C3-Sulfenylation? Control temperature Slow addition of reagent side_reaction->check_c3 G start Low Yield in Difluoromethylation no_reaction No Reaction? start->no_reaction side_reaction Side Reaction? start->side_reaction check_reagents Verify activity of difluoromethyl source Optimize Cu catalyst and ligand no_reaction->check_reagents check_conditions Ensure inert atmosphere Optimize temperature and solvent no_reaction->check_conditions check_deiodination Proto-deiodination? Ensure anhydrous conditions side_reaction->check_deiodination check_decomposition Starting material decomposition? Lower temperature or shorten time side_reaction->check_decomposition

References

Technical Support Center: Purification of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on a likely synthetic route involving the N-phenylsulfonylation of 7-azaindole followed by a difluoromethylation step, common impurities may include:

  • Unreacted 1-phenylsulfonyl-7-azaindole: The starting material for the difluoromethylation step.

  • Over-reacted or side-reacted products: Depending on the difluoromethylating agent used, side reactions can occur.

  • Residual reagents and catalysts: For instance, residual palladium or copper catalysts from a potential cross-coupling reaction used to synthesize the azaindole core.

  • Deprotected 2-Difluoromethyl-7-azaindole: Loss of the phenylsulfonyl group can occur under certain conditions.

  • Solvent adducts: Depending on the solvents used in the reaction and work-up.

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is generally used for the initial purification of the crude product to separate the target compound from major impurities. Recrystallization is then employed to achieve high purity, yielding a crystalline solid suitable for analytical characterization and further applications.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the purification process. A suitable mobile phase, typically a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the desired product and impurities. The spots can be visualized under UV light (254 nm).

Q4: The phenylsulfonyl group seems to be labile under certain conditions. How can I avoid its cleavage during purification?

A4: The N-phenylsulfonyl group can be sensitive to strongly basic or acidic conditions. During purification:

  • Avoid using highly acidic or basic mobile phase modifiers in column chromatography. If a modifier is necessary, a small amount of a mild base like triethylamine can be used to neutralize the silica gel.

  • For recrystallization, choose neutral solvents.

  • During aqueous work-up prior to purification, use mild bases like sodium bicarbonate for neutralization and avoid strong acids or bases.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Poor separation of the product from a close-running impurity. The solvent system (mobile phase) is not optimal.1. Adjust Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of hexanes). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate). 2. Try a different solvent system: Consider using a different solvent system, such as dichloromethane/methanol, to alter the selectivity.
The product is eluting as a broad band or tailing. 1. The compound may be interacting too strongly with the acidic silica gel. 2. The column may be overloaded.1. Neutralize Silica: Add 0.1-1% triethylamine to the mobile phase to deactivate the acidic sites on the silica gel. 2. Reduce Sample Load: Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective.
Cracks appear in the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly without air bubbles. Always maintain the solvent level above the silica bed.
Recrystallization
Issue Possible Cause Solution
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated.1. Use a lower-boiling point solvent. 2. Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. 3. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. 1. The solution is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Add an anti-solvent: A solvent in which the compound is insoluble can be added dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly. A common solvent/anti-solvent system is Ethyl Acetate/Hexanes.
Low recovery of the purified product. 1. Too much solvent was used for recrystallization. 2. The crystals were filtered before crystallization was complete.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.
The recrystallized product is not pure. 1. The cooling was too rapid, trapping impurities. 2. The chosen solvent is not suitable for rejecting the specific impurities present.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Perform a second recrystallization with a different solvent system.

Data Presentation

Table 1: Comparison of Purification Methods

Parameter Column Chromatography Recrystallization
Typical Purity 90-98%>99%
Typical Yield 70-90%80-95%
Scale Milligrams to several gramsMilligrams to kilograms
Primary Use Removal of major impurities from crude reaction mixture.Final purification to obtain high-purity crystalline material.

Table 2: Suggested Solvent Systems for Column Chromatography

Solvent System (v/v) Typical Rf of Product Notes
Hexanes:Ethyl Acetate (4:1)0.3 - 0.4Good starting point for initial separation.
Hexanes:Ethyl Acetate (3:1)0.4 - 0.5For eluting the product faster if it is retained too strongly.
Dichloromethane:Methanol (98:2)0.3 - 0.4An alternative system that can offer different selectivity.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexanes:Ethyl Acetate 4:1).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. Ethyl acetate or a mixture of ethyl acetate and hexanes is a good starting point. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Dissolution:

    • Place the crude or column-purified solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethyl acetate).

    • Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if required):

    • If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product Column Column Chromatography Crude->Column TLC1 TLC Analysis of Fractions Column->TLC1 PureFractions Combine Pure Fractions TLC1->PureFractions SolventEvap Solvent Evaporation PureFractions->SolventEvap Purified Purified Product (90-98%) SolventEvap->Purified Recrystal Recrystallization Purified->Recrystal TLC2 Purity Check by TLC Recrystal->TLC2 FinalProduct High Purity Crystalline Product (>99%) TLC2->FinalProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue Observed Method Column Chromatography or Recrystallization? Start->Method Column Column Chromatography Method->Column Column Recrystal Recrystallization Method->Recrystal Recrystallization PoorSep Poor Separation? Column->PoorSep OilingOut Oiling Out? Recrystal->OilingOut Tailing Peak Tailing? PoorSep->Tailing No AdjustPolarity Adjust Solvent Polarity PoorSep->AdjustPolarity Yes AddTEA Add 0.1% Triethylamine Tailing->AddTEA Yes NoCrystals No Crystals Formed? OilingOut->NoCrystals No ChangeSolvent Use Lower Boiling Point Solvent / Cool Slower OilingOut->ChangeSolvent Yes Concentrate Concentrate Solution / Add Anti-Solvent NoCrystals->Concentrate Yes

Caption: Decision tree for troubleshooting common purification issues.

Technical Support Center: 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole. The information is designed to address potential stability issues and provide guidance for handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a refrigerator.[1] To prevent degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What is the appearance of this compound?

A2: The compound is typically a solid.[1] Any significant deviation from a solid, crystalline, or powder form, such as discoloration or melting at room temperature, may indicate degradation.

Q3: What solvents are suitable for dissolving this compound?

Q4: Is this compound sensitive to air or moisture?

A4: Heterocyclic compounds, particularly those with electron-withdrawing groups like a phenylsulfonyl group, can be susceptible to hydrolysis from moisture.[2] The phenylsulfonyl group can be a leaving group under certain conditions, and the 7-azaindole ring may also have sensitivities. Therefore, it is best to handle the compound in a dry environment and store it with a desiccant.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Compound appears discolored or has changed in physical appearance upon storage. Degradation due to improper storage (exposure to light, moisture, or elevated temperatures).Discard the degraded compound. For future storage, ensure the compound is in a tightly sealed, light-resistant container, stored in a refrigerator, and consider using a desiccator.
Inconsistent or unexpected results in biological assays. 1. Compound degradation in the assay medium. 2. Interaction with assay components.1. Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in your specific assay buffer over the time course of the experiment. 2. Run appropriate vehicle controls and check for any interference of the compound with the assay detection method.
Low yield or unexpected byproducts in a chemical reaction. 1. Instability of the compound under the reaction conditions (e.g., high temperature, strong acid/base). 2. Reactivity of the phenylsulfonyl or difluoromethyl group.1. Attempt the reaction at a lower temperature. Screen different solvents and reagents to find milder conditions. 2. The phenylsulfonyl group can act as a leaving group. The difluoromethyl group can be susceptible to certain nucleophiles or bases. Protect sensitive functional groups if necessary.
Difficulty in purifying the compound. On-column degradation on silica or alumina gel.Consider using a less acidic or basic stationary phase for chromatography, such as neutral alumina or a different type of silica gel. Purification by recrystallization or preparative HPLC with a suitable mobile phase might be alternative methods.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Solution

This protocol provides a general method to assess the stability of this compound in a chosen solvent over time.

  • Solution Preparation: Prepare a stock solution of the compound in the desired solvent (e.g., DMSO, acetonitrile, or an aqueous buffer) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Record the peak area and retention time of the parent compound.

  • Incubation: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is light-sensitive.

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, and 48 hours), remove a vial and re-analyze the solution using the same analytical method as in step 2.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Data Presentation: Stability Assessment of this compound in Solution

The following table can be used to summarize the quantitative data from the stability experiment described above.

Time (hours)Temperature (°C)SolventPeak Area of Parent Compound% RemainingDegradation Products (Peak Area)
025DMSOInitial Area100%N/A
125DMSO
425DMSO
825DMSO
2425DMSO
4825DMSO

Visualizations

Potential Degradation Pathway

G Compound This compound Hydrolysis Hydrolysis (H2O) Compound->Hydrolysis Product1 2-Difluoromethyl-7-azaindole Hydrolysis->Product1 Cleavage of N-S bond Product2 Benzenesulfonic acid Hydrolysis->Product2

Caption: Potential hydrolytic degradation of the title compound.

Troubleshooting Workflow for Unexpected Experimental Results

G Start Unexpected Experimental Results CheckPurity Verify Compound Purity (e.g., by LC-MS, NMR) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK PurityLow Purity is Low CheckPurity->PurityLow CheckStability Assess Compound Stability in Assay/Reaction Conditions PurityOK->CheckStability Purify Re-purify Compound PurityLow->Purify Purify->CheckPurity Stable Compound is Stable CheckStability->Stable Unstable Compound is Unstable CheckStability->Unstable InvestigateOther Investigate Other Experimental Parameters Stable->InvestigateOther ModifyConditions Modify Experimental Conditions (e.g., lower temp, different solvent) Unstable->ModifyConditions ReRun Re-run Experiment ModifyConditions->ReRun ModifyConditions->ReRun

References

Technical Support Center: Synthesis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of the desired this compound. What are the possible causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic sequence. Here are some common culprits and troubleshooting steps:

    • Incomplete Phenylsulfonylation: The protection of the 7-azaindole nitrogen with a phenylsulfonyl group is a critical step. Incomplete reaction can leave starting material that may not undergo the subsequent difluoromethylation efficiently.

      • Solution: Ensure anhydrous conditions, as the sulfonyl chloride is sensitive to moisture. Use a suitable base (e.g., NaH, KHMDS) in an appropriate aprotic solvent (e.g., THF, DMF). Monitor the reaction by TLC or LC-MS to ensure full conversion before proceeding.

    • Inefficient Difluoromethylation: The introduction of the difluoromethyl group can be challenging.

      • Solution: The choice of difluoromethylating agent (e.g., TMSCF2Br, (PhSO2)2CF2) and reaction conditions are crucial. Radical-mediated processes often require a specific initiator and careful temperature control. For nucleophilic difluoromethylation approaches, ensure the generation of the C-2 carbanion of the N-sulfonyl-7-azaindole is efficient by using a strong, non-nucleophilic base at low temperatures.

    • Degradation of Product: The product may be sensitive to the work-up or purification conditions.

      • Solution: Use a mild work-up procedure. For purification by column chromatography, consider using a deactivated silica gel to prevent degradation of the product on the column.

Issue 2: Formation of Multiple Products (Isomers)

  • Question: My reaction mixture shows multiple spots on TLC, and the NMR of the purified product suggests the presence of isomers. What could be the cause?

  • Answer: The formation of isomers is a common challenge in the functionalization of 7-azaindole.

    • Regioselectivity Issues: During the difluoromethylation step, substitution might occur at other positions of the 7-azaindole ring, most commonly at the C-3 position. The N-phenylsulfonyl group is directing, but side reactions can still occur.

      • Solution: Carefully control the reaction temperature. Deprotonation at lower temperatures often favors the thermodynamically more stable C-2 anion. The choice of base and solvent can also influence the regioselectivity. Screening different conditions may be necessary to optimize for the desired C-2 isomer.

Issue 3: Presence of Impurities that are Difficult to Separate

  • Question: I am having trouble separating my desired product from a persistent impurity. What could this impurity be and how can I remove it?

  • Answer: Difficult-to-separate impurities are often structurally similar to the product.

    • Unreacted Starting Material: Incomplete reaction at any stage will lead to starting material carryover.

      • Solution: Optimize reaction times and monitor for completion. If separation is still difficult, consider a chemical quench of the unreacted starting material if a suitable reaction exists.

    • Desulfonylated Product: The phenylsulfonyl group can be labile under certain conditions.

      • Solution: Avoid strongly acidic or basic conditions during work-up and purification. If the desulfonylation is occurring during the reaction, it may indicate that the reaction conditions are too harsh.

    • Over-reaction Products: In some cases, further reactions can occur on the product molecule.

      • Solution: Use a stoichiometric amount of reagents and monitor the reaction closely to stop it once the desired product is formed.

Frequently Asked Questions (FAQs)

Q1: Why is the N-phenylsulfonyl group used in this synthesis?

A1: The N-phenylsulfonyl group serves two primary purposes:

  • Protection: It protects the nitrogen of the 7-azaindole ring from participating in unwanted side reactions.

  • Activation and Directing Group: It increases the acidity of the C-2 proton, facilitating its deprotonation and subsequent reaction with an electrophilic difluoromethylating agent. This directing effect favors substitution at the C-2 position.

Q2: What are the key safety precautions to take during this synthesis?

A2:

  • Handling of Reagents: Many reagents used in this synthesis are hazardous. For example, sodium hydride is highly flammable and reactive with water. Phenylsulfonyl chloride is corrosive. Always handle these chemicals in a fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous Conditions: Several steps require strictly anhydrous conditions. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Some reactions, particularly those involving strong bases and reactive intermediates, require careful temperature control at low temperatures. Use appropriate cooling baths (e.g., dry ice/acetone).

Q3: Can I use a different protecting group on the 7-azaindole nitrogen?

A3: Yes, other protecting groups can be used. However, the choice of protecting group can significantly impact the regioselectivity and efficiency of the difluoromethylation step. The phenylsulfonyl group is often chosen for its strong electron-withdrawing nature, which is beneficial for C-2 functionalization. If another protecting group is used, re-optimization of the reaction conditions will likely be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for C-2 Difluoromethylation

ParameterCondition ACondition BCondition C
Difluoromethylating Agent TMSCF2Br(PhSO2)2CF2HCF2SO2Cl
Base n-BuLiKHMDSNaH
Solvent THFTolueneDMF
Temperature -78 °C to rt-40 °C to 0 °C0 °C to 25 °C
Typical Yield (%) 60-7555-7045-60
Key Side Product C-3 IsomerUnreacted SMDesulfonylation

Experimental Protocols

Protocol 1: N-Phenylsulfonylation of 7-Azaindole

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 7-azaindole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of phenylsulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C-2 Difluoromethylation of 1-Phenylsulfonyl-7-azaindole

  • To a solution of 1-phenylsulfonyl-7-azaindole (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of bromodifluoromethyltrimethylsilane (TMSCF2Br, 1.5 eq.) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow start 7-Azaindole step1 N-Phenylsulfonylation (NaH, PhSO2Cl, DMF) start->step1 intermediate 1-Phenylsulfonyl-7-azaindole step1->intermediate step2 C-2 Difluoromethylation (n-BuLi, TMSCF2Br, THF) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Side_Reaction_Pathway intermediate 1-Phenylsulfonyl-7-azaindole deprotonation Deprotonation (n-BuLi, -78 °C) intermediate->deprotonation anion_c2 C-2 Anion (Kinetic Product) deprotonation->anion_c2 Favored anion_c3 C-3 Anion (Thermodynamic Product) deprotonation->anion_c3 Possible reaction_c2 Reaction with TMSCF2Br anion_c2->reaction_c2 reaction_c3 Reaction with TMSCF2Br anion_c3->reaction_c3 desired_product 2-Difluoromethyl Product reaction_c2->desired_product side_product 3-Difluoromethyl Isomer (Side Product) reaction_c3->side_product

Caption: Potential side reaction pathway leading to isomeric impurity.

Troubleshooting_Workflow start Low Product Yield check_sm Check for unreacted starting material by TLC/LC-MS start->check_sm sm_present Yes check_sm->sm_present Present sm_absent No check_sm->sm_absent Absent optimize_reaction Optimize reaction time, temperature, or reagent stoichiometry sm_present->optimize_reaction check_degradation Analyze crude mixture for degradation products sm_absent->check_degradation degradation_present Yes check_degradation->degradation_present Present degradation_absent No check_degradation->degradation_absent Absent mild_workup Use milder work-up and purification conditions degradation_present->mild_workup other_issues Investigate other potential issues (e.g., reagent quality) degradation_absent->other_issues

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Optimizing Reaction Conditions for 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and optimization of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the introduction of the difluoromethyl group at the C2 position of the 1-phenylsulfonyl-7-azaindole core.

Q1: I am observing low to no conversion of my starting material, 1-phenylsulfonyl-7-azaindole. What are the potential causes and solutions?

A1: Low or no conversion can stem from several factors related to the reaction setup and reagents. Here are some common causes and troubleshooting steps:

  • Inactive Catalyst: The palladium catalyst is crucial for the C-H activation and subsequent difluoromethylation.

    • Solution: Ensure the use of a high-quality palladium source. If using a Pd(II) precatalyst, ensure it is adequately reduced to the active Pd(0) species in situ. Consider using a more active precatalyst or adding a reducing agent.

  • Improper Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reaction.

    • Solution: The choice of ligand is highly dependent on the specific difluoromethylating agent and reaction conditions. For C-H functionalization of heteroaromatics, bulky electron-rich phosphine ligands are often effective. Consider screening a panel of ligands.

  • Insufficient Reaction Temperature: C-H activation is often the rate-limiting step and may require elevated temperatures.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition of starting material or product.

  • Inappropriate Solvent: The solvent must solubilize all reaction components and be compatible with the reaction chemistry.

    • Solution: Aprotic polar solvents are generally a good starting point. If solubility is an issue, consider a solvent screen. Be aware that protic solvents can interfere with some difluoromethylating reagents.[1]

Q2: My reaction is producing a mixture of isomers, with difluoromethylation occurring at positions other than C2. How can I improve the regioselectivity?

A2: Achieving high regioselectivity for the C2 position of the 7-azaindole core can be challenging. Here are some strategies to improve it:

  • Directing Group Strategy: The N-phenylsulfonyl group can act as a directing group, but its influence might not be sufficient to exclusively favor C2 functionalization.

    • Solution: While the phenylsulfonyl group is already in place, consider if reaction conditions can enhance its directing effect. For instance, certain additives may coordinate with the sulfonyl group and the metal catalyst, favoring ortho-functionalization.

  • Steric Hindrance: Introducing a bulky protecting group at a different position could sterically hinder reaction at that site and favor C2. This is a more involved solution requiring modification of the starting material.

  • Reaction Mechanism: Radical difluoromethylation may exhibit different regioselectivity compared to palladium-catalyzed pathways.

    • Solution: If you are using a palladium-catalyzed method, consider switching to a radical difluoromethylation protocol, or vice-versa, to see if the regioselectivity improves. The inherent electronic properties of the 7-azaindole ring will influence the preferred site of radical attack.

Q3: I am observing significant decomposition of my starting material or product. What steps can I take to minimize this?

A3: Decomposition can be caused by excessive heat, incompatible reagents, or prolonged reaction times.

  • Reaction Temperature and Time:

    • Solution: Optimize the reaction temperature and time. Run a time course study to determine the point of maximum product formation before significant decomposition occurs. Consider if a lower temperature for a longer duration could be effective.

  • Stability of the N-phenylsulfonyl Group: The N-phenylsulfonyl group can be labile under certain conditions.

    • Solution: Be mindful of the reaction conditions. Strong bases can lead to the deprotection of the phenylsulfonyl group.[2] If basic conditions are required, consider using a milder base or a different protecting group strategy if feasible.

  • Oxygen Sensitivity: Some palladium catalysts and organometallic intermediates are sensitive to oxygen.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.

Q4: The difluoromethylating reagent appears to be unstable or unreactive under my conditions. What should I consider?

A4: The choice and handling of the difluoromethylating reagent are critical for success.

  • Reagent Choice: Various reagents are available for introducing the CF2H group, each with its own reactivity profile and optimal conditions.

    • Solution: If one reagent is not performing well, consider trying an alternative. For example, if a nucleophilic difluoromethylating agent is failing, an electrophilic or radical source might be more suitable for your substrate.

  • Reagent Stability: Some difluoromethylating reagents can be sensitive to moisture or temperature.

    • Solution: Follow the storage and handling instructions for your specific reagent. Ensure it is of high purity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the C2-difluoromethylation of 1-phenylsulfonyl-7-azaindole?

A1: Based on analogous palladium-catalyzed C-H functionalization reactions of heteroaromatics, a good starting point would be:

ParameterRecommended Starting Condition
Catalyst Pd(OAc)₂ (5-10 mol%)
Ligand A bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) (10-20 mol%)
Difluoromethylating Agent An electrophilic or radical CF₂H source
Solvent Anhydrous, degassed aprotic polar solvent (e.g., DMF, Dioxane)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Temperature 100-140 °C
Atmosphere Inert (Nitrogen or Argon)

Q2: How does the N-phenylsulfonyl protecting group influence the reaction?

A2: The N-phenylsulfonyl group has two main effects. Firstly, it can act as a directing group, potentially favoring functionalization at the C2 position through chelation with the metal catalyst. Secondly, it withdraws electron density from the pyrrole ring, which can affect the reactivity of the C-H bonds. This electronic effect can make C-H activation more or less favorable depending on the reaction mechanism.

Q3: Are there any common side products to watch out for?

A3: Besides isomeric products, common side products can include:

  • Desulfonylated starting material or product: This can occur if the reaction conditions are too harsh (e.g., strongly basic).[2]

  • Homocoupling of the starting material: This can sometimes be observed in palladium-catalyzed reactions.

  • Decomposition products: As mentioned in the troubleshooting guide, high temperatures or incompatible reagents can lead to the degradation of the azaindole core.

Experimental Protocols

The following is a hypothetical, representative experimental protocol for the C2-difluoromethylation of 1-phenylsulfonyl-7-azaindole based on common procedures for palladium-catalyzed C-H functionalization. Note: This protocol should be considered a starting point and will likely require optimization.

Materials:

  • 1-phenylsulfonyl-7-azaindole

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Difluoromethylating reagent (e.g., a suitable electrophilic source)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • To an oven-dried reaction vessel, add 1-phenylsulfonyl-7-azaindole (1.0 eq), Pd(OAc)₂ (0.1 eq), and XPhos (0.2 eq).

  • The vessel is sealed, evacuated, and backfilled with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add the difluoromethylating reagent (1.5 - 2.0 eq) and K₂CO₃ (2.5 eq).

  • The reaction mixture is stirred at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis start Combine Reactants: - 1-Phenylsulfonyl-7-azaindole - Pd(OAc)₂ - XPhos inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert solvents Add Anhydrous, Degassed Solvent inert->solvents reagents Add Difluoromethylating Reagent and Base solvents->reagents heat Heat to Optimized Temperature (e.g., 120°C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end_node Characterize Product (NMR, MS) purify->end_node

Caption: A generalized experimental workflow for the palladium-catalyzed C2-difluoromethylation of 1-phenylsulfonyl-7-azaindole.

troubleshooting_logic cluster_problem Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Conversion cause1 Inactive Catalyst start->cause1 cause2 Improper Ligand start->cause2 cause3 Low Temperature start->cause3 cause4 Poor Solubility start->cause4 sol1 Use fresh/active catalyst cause1->sol1 sol2 Screen different ligands cause2->sol2 sol3 Increase reaction temperature cause3->sol3 sol4 Screen different solvents cause4->sol4

Caption: A troubleshooting decision tree for addressing low reaction conversion.

References

Technical Support Center: Troubleshooting Kinase Assays with 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound, 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, is limited in publicly available literature. This guide provides troubleshooting advice based on the general properties of 7-azaindole-based kinase inhibitors and common challenges encountered in kinase assays. The quantitative data presented is illustrative and should not be considered as experimentally verified values for this specific compound.

The 7-azaindole scaffold is a well-established hinge-binding motif for kinase inhibitors, recognized for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases.[1][2][3] Derivatives of 7-azaindole have been investigated as inhibitors for a wide range of kinases, playing a significant role in drug discovery, particularly in oncology.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the expected binding mode of this compound?

A1: 7-azaindole derivatives typically act as ATP-competitive inhibitors by binding to the kinase hinge region.[1][2][3] The 7-azaindole core can form bidentate hydrogen bonds with the kinase hinge.[2] However, the binding mode can sometimes be "normal" or "flipped" (rotated 180°), and in some cases, it may not bind to the hinge at all if other motifs in the molecule dominate the interaction.[2][6] The phenylsulfonyl group at the 1-position and the difluoromethyl group at the 2-position will influence the overall conformation and interactions with the kinase.

Q2: How do I prepare a stock solution of this compound?

A2: Due to the aromatic and sulfonyl groups, this compound is likely to be hydrophobic. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock in 100% DMSO is a common starting point. Ensure the compound is fully dissolved. For aqueous assay buffers, it's crucial to minimize the final DMSO concentration (typically ≤1%) to avoid solvent effects on the kinase activity.

Q3: My compound is precipitating in the assay buffer. What should I do?

A3: Precipitation is a common issue with hydrophobic kinase inhibitors. Here are a few troubleshooting steps:

  • Lower the final compound concentration: Test a wider and lower concentration range in your assay.

  • Check the final DMSO concentration: Ensure the final DMSO concentration is consistent across all wells and is at a level that doesn't affect your assay.

  • Use a different buffer: Some buffer components can affect solubility. Consider adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to your assay buffer to improve solubility.

  • Pre-dilute in assay buffer: Instead of adding the DMSO stock directly to the final assay volume, perform an intermediate dilution in the assay buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells - Compound precipitation- Inaccurate pipetting- Assay instability- Visually inspect for precipitation. If observed, follow the solubility troubleshooting steps.- Use calibrated pipettes and proper pipetting techniques.- Check the stability of your kinase and substrate over the assay duration.
No inhibition observed - Incorrect compound concentration- Inactive compound- Assay conditions are not optimal- Test a broader concentration range of the inhibitor.- Verify the identity and purity of the compound.- Ensure the ATP concentration is appropriate (typically at or below the Km for IC50 determination).
Steep or shallow dose-response curve - Compound aggregation at high concentrations- Non-specific inhibition- Assay interference- Re-evaluate the solubility of your compound.- Perform control experiments to test for non-specific inhibition (e.g., pre-incubate the enzyme and compound before adding the substrate).- Test for compound interference with the detection method (e.g., luminescence or fluorescence quenching).
Inconsistent IC50 values - Variation in assay conditions- Lot-to-lot variability of reagents- Different incubation times- Standardize all assay parameters, including buffer composition, temperature, and incubation times.- Use the same batches of kinase, substrate, and ATP for a set of experiments.- Ensure that the reaction is in the linear range with respect to time and enzyme concentration.

Illustrative Data

Disclaimer: The following data is hypothetical and intended for illustrative purposes only.

Table 1: Illustrative Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D800

Table 2: Illustrative Solubility Data

Buffer ConditionSolubility (µM)
PBS, pH 7.4<1
Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)15
Assay Buffer with 1% DMSO50

Experimental Protocols

General Protocol for an In Vitro Kinase Assay (Luminescence-based)

This protocol describes a general method for determining the potency of an inhibitor using a commercial luminescence-based kinase assay kit that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the compound stock in DMSO to create a concentration range for the dose-response curve.

  • Assay Setup:

    • Add a small volume of the diluted compound (e.g., 1 µL) to the assay wells. Include DMSO-only wells as a "no inhibitor" control.

    • Add the kinase and substrate mixture in assay buffer to all wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at the Km for the kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the luminescent assay reagent according to the manufacturer's instructions. This is typically a two-step process.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Kinase_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Phosphorylates Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Phosphorylates Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Inhibitor This compound Inhibitor->Downstream Kinase 1

Caption: A simplified kinase signaling pathway showing the point of inhibition.

Kinase_Assay_Workflow Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compound to Plate Add Compound to Plate Prepare Compound Dilutions->Add Compound to Plate Add Kinase/Substrate Mix Add Kinase/Substrate Mix Add Compound to Plate->Add Kinase/Substrate Mix Pre-incubate Pre-incubate Add Kinase/Substrate Mix->Pre-incubate Initiate Reaction with ATP Initiate Reaction with ATP Pre-incubate->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate->Stop Reaction & Add Detection Reagent Read Signal Read Signal Stop Reaction & Add Detection Reagent->Read Signal Analyze Data (IC50) Analyze Data (IC50) Read Signal->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: A typical workflow for a kinase inhibition assay.

Troubleshooting_Tree Start Problem with Kinase Assay High Variability? High Variability? Start->High Variability? No Inhibition? No Inhibition? High Variability?->No Inhibition? No Check for Precipitation Check for Precipitation High Variability?->Check for Precipitation Yes Inconsistent IC50? Inconsistent IC50? No Inhibition?->Inconsistent IC50? No Test Broader Concentration Range Test Broader Concentration Range No Inhibition?->Test Broader Concentration Range Yes Standardize Assay Conditions Standardize Assay Conditions Inconsistent IC50?->Standardize Assay Conditions Yes Verify Pipetting Verify Pipetting Check for Precipitation->Verify Pipetting Check Reagent Stability Check Reagent Stability Verify Pipetting->Check Reagent Stability Confirm Compound Activity Confirm Compound Activity Test Broader Concentration Range->Confirm Compound Activity Optimize ATP Concentration Optimize ATP Concentration Confirm Compound Activity->Optimize ATP Concentration Check for Lot-to-Lot Reagent Variation Check for Lot-to-Lot Reagent Variation Standardize Assay Conditions->Check for Lot-to-Lot Reagent Variation

Caption: A decision tree for troubleshooting common kinase assay issues.

References

Technical Support Center: Degradation of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in solution?

A1: Currently, there is limited publicly available data specifically detailing the degradation profile of this compound in various solutions. However, based on its chemical structure, which includes a phenylsulfonyl group and a 7-azaindole core, potential degradation pathways may include hydrolysis of the sulfonamide bond and oxidation of the azaindole ring. To determine its intrinsic stability, it is recommended to conduct forced degradation studies.[1][2]

Q2: What are forced degradation studies and why are they necessary for this compound?

A2: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[3] These studies are crucial for several reasons:

  • To identify likely degradation products.

  • To understand the degradation pathways and the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products.[2][3] This is a regulatory requirement by bodies like the ICH for new drug substances.[2][3]

Q3: What are the primary functional groups in this compound that might be susceptible to degradation?

A3: The key functional groups that may be prone to degradation are:

  • N-phenylsulfonyl group: The sulfonamide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the cleavage of the phenylsulfonyl moiety.

  • 7-Azaindole ring: The pyrrole moiety of the azaindole ring system is electron-rich and can be susceptible to oxidation.

  • Difluoromethyl group: While generally stable, extreme conditions could potentially lead to reactions involving this group.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: While specific stability data is not available, general good practice for similar compounds suggests storing solutions in a refrigerator (2-8 °C), protected from light, and in a tightly sealed container to minimize solvent evaporation and exposure to air. For long-term storage, freezing (-20 °C or lower) may be appropriate, but freeze-thaw stability should be evaluated.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed Under Mild Conditions

Q: I am observing significant degradation of my compound in a neutral aqueous solution at room temperature. What could be the cause?

A: Unexpectedly rapid degradation in seemingly mild conditions can be due to several factors:

  • Presence of Catalytic Impurities: Trace amounts of acids, bases, or metal ions in your solvent or glassware can catalyze degradation. Ensure you are using high-purity solvents and properly cleaned glassware.

  • Dissolved Oxygen: Oxygen dissolved in the solvent can promote oxidative degradation, especially if the compound is sensitive to oxidation. Degassing your solvents by sparging with an inert gas like nitrogen or argon can help mitigate this.

  • Photodegradation: Exposure to ambient laboratory light can be sufficient to induce degradation in photosensitive compounds. It is advisable to work with light-sensitive compounds in amber vials or under reduced light conditions.

Issue 2: No Degradation Observed Under Forced Conditions

Q: I have subjected the compound to 0.1 M HCl and 0.1 M NaOH at room temperature for 24 hours and see no degradation by HPLC. What should I do?

A: If no degradation is observed, the stress conditions may not be stringent enough. According to ICH guidelines, you should aim for 5-20% degradation.[3] Consider the following steps:

  • Increase Temperature: Heat the samples at an elevated temperature (e.g., 60-80 °C) for a defined period.[4]

  • Increase Reagent Concentration: If increasing temperature is not effective or not desired, you can cautiously increase the concentration of the acid or base.

  • Extend Exposure Time: If the compound is very stable, extending the duration of the study beyond 24 hours may be necessary.

Issue 3: Poor Resolution Between Parent Compound and Degradants in HPLC

Q: My HPLC-UV chromatogram shows peaks for degradation products, but they are not well-separated from the peak of the parent compound. How can I improve the separation?

A: Achieving good resolution is key for a stability-indicating method. Try the following chromatographic optimizations:

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivity can alter the elution profile.

  • Adjust the pH of the Aqueous Mobile Phase: The ionization state of the parent compound and its degradants can affect their retention. Small changes in pH can significantly impact resolution.

  • Try a Different Column Chemistry: If using a C18 column, consider a phenyl-hexyl or a polar-embedded column to achieve a different separation mechanism.

Issue 4: Mass Balance Issues in Degradation Studies

Q: The total peak area in my chromatograms after degradation is significantly less than the initial peak area of the parent compound. What could explain this loss of mass balance?

A: A lack of mass balance can indicate several possibilities:

  • Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such species.

  • Precipitation of Degradants: A degradation product might be insoluble in the sample solvent and precipitate out of the solution. Visually inspect your samples for any solid material.

  • Adsorption to the Container: The compound or its degradants may adsorb to the surface of the container. Using different types of vials (e.g., glass vs. polypropylene) can help troubleshoot this.

  • Formation of Volatile Degradants: A degradation product could be a volatile compound that is lost from the solution.

Experimental Protocols

Below are standard protocols for conducting forced degradation studies. The concentration of the compound and the specific conditions may need to be optimized.

1. Acid and Base Hydrolysis

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Prepare a control sample by mixing an aliquot of the stock solution with the corresponding volume of purified water.

    • Incubate the samples at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • At selected time points, withdraw an aliquot, neutralize the acid/base sample, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Prepare a control sample with the compound in the solvent without hydrogen peroxide.

    • Store the samples at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • At selected time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3. Thermal Degradation

  • Objective: To assess the stability of the compound under heat stress.

  • Procedure:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Separately, prepare a solution of the compound (e.g., 1 mg/mL) and place it in the same oven.

    • Maintain control samples at room temperature.

    • After a specified time (e.g., 48 hours), remove the samples, allow them to cool, dissolve the solid sample in a suitable solvent, and dilute all samples for HPLC analysis.

4. Photodegradation

  • Objective: To determine the compound's sensitivity to light.

  • Procedure:

    • Prepare a solution of the compound (e.g., 1 mg/mL).

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Prepare a control sample by wrapping the vial in aluminum foil to protect it from light and keep it alongside the exposed sample.

    • After a defined period of exposure, analyze both the exposed and control samples by HPLC.

Data Presentation

The following tables present hypothetical data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ParameterTime (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis0.1 M HCl246015.2%2
Base Hydrolysis0.1 M NaOH24608.5%1
Oxidation3% H₂O₂242518.9%3
Thermal (Solution)-48805.1%1
PhotolyticICH Q1B light source242511.7%2

Table 2: Chromatographic Data for Major Degradation Products

Degradation ProductStress ConditionRetention Time (min)Relative Retention Time (RRT)
DP-1Acid Hydrolysis4.80.80
DP-2Acid Hydrolysis6.21.03
DP-3Base Hydrolysis4.80.80
DP-4Oxidation7.51.25
DP-5Oxidation8.11.35
DP-6Photolytic9.31.55

(Note: Retention time of the parent compound is assumed to be 6.0 min for RRT calculation. This data is illustrative and not based on actual experimental results.)

Mandatory Visualization

G cluster_main Hypothetical Degradation Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product 7-azaindole-2-difluoromethyl + Benzenesulfonic acid parent->hydrolysis_product Cleavage of S-N bond oxidation_product N-Oxide derivative parent->oxidation_product Oxidation of pyridine N ring_opened_product Ring-opened product oxidation_product->ring_opened_product Further oxidation

Caption: Hypothetical degradation pathways of this compound.

G cluster_stress Apply Stress Conditions start Start: Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Light) start->photo sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC-UV/MS Analysis sampling->analysis evaluation Evaluate Data: - % Degradation - Identify Products - Mass Balance analysis->evaluation end End: Stability Profile evaluation->end G cluster_solutions Troubleshooting Steps issue Issue: Poor Peak Resolution gradient Adjust Gradient Slope issue->gradient Try First solvent Change Organic Solvent (ACN <-> MeOH) gradient->solvent If no improvement outcome Outcome: Improved Separation gradient->outcome ph Modify Mobile Phase pH solvent->ph If still poor solvent->outcome column Use Different Column Chemistry ph->column Last resort ph->outcome column->outcome

References

Technical Support Center: NMR Signal Assignment for 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the NMR signal assignment of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole.

Structure of this compound

Caption: Molecular structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H, 13C, and 19F NMR chemical shifts for this compound?

A1: While experimental values can vary slightly based on solvent and concentration, the following tables provide predicted chemical shift ranges and coupling constants for the key nuclei in this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H36.8 - 7.0d³J(H,H) = 3.5
H47.9 - 8.1dd³J(H,H) = 8.0, ⁴J(H,H) = 1.5
H57.2 - 7.4dd³J(H,H) = 8.0, 4.5
H68.3 - 8.5dd³J(H,H) = 4.5, ⁴J(H,H) = 1.5
H-CHF₂6.9 - 7.2t²J(H,F) = 54.0
H-Ph (ortho)8.1 - 8.3d³J(H,H) = 7.5
H-Ph (meta)7.5 - 7.7t³J(H,H) = 7.5
H-Ph (para)7.6 - 7.8t³J(H,H) = 7.5

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C2145 - 148 (t, ¹J(C,F) ≈ 240 Hz)
C3105 - 108
C3a148 - 150
C4120 - 122
C5128 - 130
C6118 - 120
C7a142 - 144
CHF₂110 - 113 (t, ¹J(C,F) ≈ 240 Hz)
C-Ph (ipso)138 - 140
C-Ph (ortho)128 - 130
C-Ph (meta)129 - 131
C-Ph (para)134 - 136

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHF₂-110 to -115d²J(F,H) = 54.0

Troubleshooting Guides

Issue 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum. [1][2]

  • Question: The aromatic signals for the azaindole and phenylsulfonyl groups are overlapping, making assignment difficult. How can I resolve these signals?

  • Answer:

    • Change the Solvent: Switching to a different NMR solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the protons and may resolve the overlap.[1]

    • 2D NMR Spectroscopy: Employ 2D NMR techniques like COSY, HSQC, and HMBC to resolve individual signals and establish connectivity.[3][4][5][6][7]

      • COSY (Correlation Spectroscopy): Will show correlations between J-coupled protons, helping to identify adjacent protons within the azaindole and phenyl rings.[6][7]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[6][7]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting the different ring systems.[3][6][7]

Issue 2: Difficulty in assigning the CHF₂ group signals.

  • Question: I am unsure how to definitively assign the proton and carbon signals of the difluoromethyl group.

  • Answer:

    • ¹H NMR: The proton of the CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms (²J(H,F)).[8]

    • ¹³C NMR: The carbon of the CHF₂ group will also appear as a triplet due to one-bond coupling to the two fluorine atoms (¹J(C,F)).[9][10][11][12]

    • ¹⁹F NMR: A proton-coupled ¹⁹F NMR spectrum will show a doublet, confirming the presence of one attached proton.[8][13][14] A proton-decoupled spectrum will show a singlet.

    • HSQC: An HSQC experiment will show a direct correlation between the CHF₂ proton and the CHF₂ carbon.

Issue 3: Unexpected or broad peaks in the spectrum. [15]

  • Question: I am observing broad peaks in my ¹H NMR spectrum that I cannot assign.

  • Answer:

    • Water: A broad singlet is often due to residual water in the NMR solvent.

    • Exchangeable Protons: While this molecule does not have readily exchangeable protons like -OH or -NH, be mindful of any potential hydrolysis of the sulfonyl group under certain conditions, which could introduce such species. A D₂O shake experiment can confirm the presence of exchangeable protons, as the peak will disappear.[1]

    • Rotamers: The presence of rotamers, due to restricted rotation around the N-SO₂ bond, can sometimes lead to peak broadening or the appearance of multiple sets of signals.[1] Acquiring the spectrum at a higher temperature may cause these signals to coalesce into a single, sharper set of peaks.

Experimental Protocols & Workflows

General NMR Sample Preparation
  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

Workflow for Complete Signal Assignment

The following diagram illustrates a logical workflow for the complete NMR signal assignment of this compound.

workflow A Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) B Assign CHF₂ Group (¹H: triplet, ¹³C: triplet, ¹⁹F: doublet) A->B C Acquire ¹H-¹H COSY A->C E Acquire ¹H-¹³C HSQC A->E G Acquire ¹H-¹³C HMBC A->G D Identify Spin Systems (Azaindole & Phenyl Rings) C->D D->E F Assign Protonated Carbons E->F F->G H Assign Quaternary Carbons & Confirm Connectivity G->H I Final Assignment H->I

Caption: Recommended workflow for NMR signal assignment.

Key 2D NMR Experiments for Structural Elucidation

The relationships between different nuclei and how they are probed by 2D NMR are crucial for assignment.

relationships H3 H3 H4 H4 H3->H4 COSY C2 C2 H3->C2 HMBC (²J) C3 C3 H3->C3 HSQC (¹J) C3a C3a H3->C3a HMBC (²J) H5 H5 H4->H5 COSY C4 C4 H4->C4 HSQC (¹J) H6 H6 H5->H6 COSY C5 C5 H5->C5 HSQC (¹J) C6 C6 H6->C6 HSQC (¹J) C7a C7a H6->C7a HMBC (²J) H_CHF2 H-CHF₂ H_CHF2->C2 HMBC (²J) C_CHF2 C-CHF₂ H_CHF2->C_CHF2 HSQC (¹J) H_Ph H-Ph C_Ph C-Ph

Caption: Key 2D NMR correlations for structure elucidation.

References

Technical Support Center: Mass Spectrometry Analysis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions encountered during the analysis of this compound and its impurities.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the mass spectrometry analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal Intensity for the Parent Compound Improper Ionization Parameters: The compound may not be ionizing efficiently under the current settings.Optimize the ionization source parameters. For electrospray ionization (ESI), adjust the capillary voltage, cone voltage, and desolvation gas temperature and flow. Consider trying atmospheric pressure chemical ionization (APCI) as an alternative.[1]
Sample Concentration is Too Low: The amount of analyte is below the instrument's detection limit.Concentrate the sample or inject a larger volume. Ensure that the sample preparation method is not leading to significant loss of the analyte.[1]
Poor Solubility in Mobile Phase: The analyte is not fully dissolved in the mobile phase, leading to inconsistent introduction into the mass spectrometer.Adjust the mobile phase composition to improve solubility. Consider using a stronger organic solvent or adding a small percentage of a compatible co-solvent.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to broad and asymmetric peaks.Dilute the sample and reinject.
Secondary Interactions with the Stationary Phase: The analyte may be interacting with active sites on the column.Use a high-quality, end-capped column. Consider adding a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of the analyte.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Presence of Unexpected Peaks (Potential Impurities) Incomplete Reaction or Side Reactions During Synthesis: The synthesis of this compound may result in byproducts.Refer to the synthesis scheme to predict potential impurities. Look for peaks corresponding to starting materials, intermediates, or products of known side reactions in 7-azaindole synthesis.[2]
Degradation of the Analyte: The compound may be unstable under the analytical conditions or during storage.Investigate the stability of the compound. Analyze a freshly prepared sample and compare it to an older sample. Protect the sample from light and extreme temperatures.
Contamination: The unexpected peaks could be from the solvent, glassware, or the LC-MS system itself.Run a blank injection of the mobile phase to identify system-related peaks. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Inaccurate Mass Measurement Instrument Calibration Drift: The mass spectrometer's calibration may have shifted.Perform a mass calibration using a known standard.[1]
Interference from Co-eluting Species: A closely eluting compound can interfere with the mass measurement of the target analyte.Improve the chromatographic separation by optimizing the gradient, changing the column, or adjusting the mobile phase.
Non-reproducible Results Fluctuations in Instrument Performance: Variations in temperature, pressure, or electronics can lead to inconsistent results.Allow the instrument to stabilize before running samples. Monitor system suitability parameters throughout the analysis.
Inconsistent Sample Preparation: Variations in the sample preparation procedure can introduce variability.Follow a standardized and validated sample preparation protocol. Use an internal standard to correct for variations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to be found in a sample of this compound?

A1: Based on the synthesis of 7-azaindole derivatives, potential impurities could include:

  • Unreacted Starting Materials: 7-azaindole, phenylsulfonyl chloride, and the source of the difluoromethyl group.

  • Isomeric Byproducts: Positional isomers formed during the sulfonation or difluoromethylation steps.

  • Hydrolysis Products: Hydrolysis of the phenylsulfonyl group to the corresponding sulfonic acid.

  • Oxidation Products: Oxidation of the 7-azaindole ring system.

  • Products of Incomplete Difluoromethylation: Monofluoromethylated or non-fluorinated analogues.

Q2: What is the expected fragmentation pattern for this compound in MS/MS?

  • Loss of the Phenylsulfonyl Group: Cleavage of the N-S bond is a common fragmentation pathway for N-sulfonylated compounds, leading to a fragment corresponding to the 7-azaindole core with a difluoromethyl group.

  • Loss of SO2: Sulfonamides can lose sulfur dioxide.

  • Cleavage of the Phenyl Group: Fragmentation of the phenylsulfonyl moiety itself.

  • Fragmentation of the 7-Azaindole Ring: Ring opening and subsequent fragmentation of the heterocyclic core.

Q3: Which ionization technique is best suited for the analysis of this compound?

A3: Electrospray ionization (ESI) in positive ion mode is generally a good starting point for nitrogen-containing heterocyclic compounds. However, if ESI proves to be inefficient, atmospheric pressure chemical ionization (APCI) should be considered, as it can be more effective for less polar compounds.[1]

Q4: How can I improve the separation of the main compound from its closely related impurities?

A4: To improve chromatographic resolution, you can:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) can alter the selectivity.

  • Adjust the Mobile Phase pH: Modifying the pH can change the retention times of ionizable impurities.

  • Decrease the Flow Rate: A lower flow rate can lead to better separation efficiency.

Q5: My baseline is very noisy. What can I do to improve it?

A5: A noisy baseline can be caused by several factors:

  • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and additives.

  • Dirty Ion Source: Clean the ion source according to the manufacturer's instructions.

  • Leaks in the LC System: Check for any leaks in the fittings and connections.

  • Improper Grounding: Ensure the LC-MS system is properly grounded.

  • Detector Settings: Adjust detector settings, such as gain and filter settings, to minimize noise.[1]

Data Presentation

Table 1: Hypothetical Quantitative Analysis of Potential Impurities

This table provides an example of how to present quantitative data for the analysis of impurities in a batch of this compound. The values are for illustrative purposes only.

Impurity Retention Time (min) [M+H]⁺ (m/z) Concentration (%) Identification Method
Unreacted 7-azaindole2.5119.050.08LC-MS/MS, Standard
Phenylsulfonic acid3.1159.010.12LC-MS/MS
Monofluoromethyl-1-phenylsulfonyl-7-azaindole5.8304.060.25High-Resolution MS
Isomer of Parent Compound6.5322.050.15LC-MS/MS

Experimental Protocols

LC-MS/MS Method for Impurity Profiling

This protocol is a general guideline and should be optimized for your specific instrumentation and impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Desolvation Gas: Nitrogen, 600 L/hr.

  • Desolvation Temperature: 350 °C.

  • Source Temperature: 150 °C.

  • Scan Range: m/z 100-1000 for full scan analysis.

  • MS/MS: For targeted analysis of expected impurities, use product ion scan mode with appropriate collision energy (e.g., 15-30 eV).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis weighing Weigh Sample dissolution Dissolve in Solvent weighing->dissolution dilution Dilute to Working Concentration dissolution->dilution injection Inject Sample dilution->injection column C18 Reversed-Phase Column injection->column gradient Gradient Elution column->gradient ionization ESI (+) gradient->ionization full_scan Full Scan (m/z 100-1000) ionization->full_scan ms_ms MS/MS Analysis full_scan->ms_ms Precursor Ion Selection peak_detection Peak Detection ms_ms->peak_detection impurity_identification Impurity Identification peak_detection->impurity_identification quantification Quantification impurity_identification->quantification

Caption: Experimental workflow for the LC-MS analysis of impurities.

troubleshooting_workflow cluster_signal Signal Issues cluster_peak_shape Peak Shape Problems cluster_unexpected_peaks Unexpected Peaks start Problem Encountered no_signal No or Low Signal start->no_signal bad_peak Poor Peak Shape start->bad_peak extra_peaks Unexpected Peaks start->extra_peaks check_ionization Optimize Ionization no_signal->check_ionization check_concentration Adjust Concentration no_signal->check_concentration solution Problem Resolved check_ionization->solution check_concentration->solution check_overload Dilute Sample bad_peak->check_overload check_column Change Column/Mobile Phase bad_peak->check_column check_overload->solution check_column->solution check_synthesis Review Synthesis Route extra_peaks->check_synthesis run_blank Run Blank Injection extra_peaks->run_blank check_synthesis->solution run_blank->solution

Caption: A logical workflow for troubleshooting common MS analysis issues.

References

Validation & Comparative

A Comparative Analysis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole and Other 7-Azaindole-Based IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole with other notable 7-azaindole inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This analysis is supported by available experimental data to inform on potency and potential therapeutic applications.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases has led to the discovery of numerous potent and selective inhibitors for a variety of targets. One such target of significant interest is IRAK4, a critical kinase in the innate immune signaling pathway. Dysregulation of IRAK4 is implicated in a range of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.

While specific biological data for this compound is not extensively published, its structural features, particularly the 7-azaindole core, strongly suggest its potential as a kinase inhibitor. Given the precedent set by structurally related compounds, this guide will focus on its putative role as an IRAK4 inhibitor and compare it to other well-characterized 7-azaindole-based IRAK4 inhibitors.

Quantitative Comparison of IRAK4 Inhibitors

The following table summarizes the in vitro potency of selected 7-azaindole-based IRAK4 inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundTargetBiochemical IC50 (nM)Cellular AssayCellular IC50 (nM)
This compound IRAK4 (putative)Data not availableData not availableData not available
PF-06650833 (Zimlovisertib) IRAK43.4[1]TLR-induced cytokine production11 (LPS-induced TNFα in human whole blood)
BAY 1834845 (Zabedosertib) IRAK43.55[2]TLR-induced cytokine production~10-100 (LPS-induced cytokines in human PBMCs)[3]
AS2444697 IRAK421[4][5]LPS-induced cytokine production~100-1000 (LPS-induced TNFα in human PBMCs)[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway and a general workflow for evaluating IRAK4 inhibitors.

IRAK4_Signaling_Pathway cluster_inhibitors Inhibitor Action TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) NF_kB->Inflammatory_Cytokines Nuclear Translocation & Gene Transcription MAPK->Inflammatory_Cytokines Gene Transcription Inhibitor 7-Azaindole Inhibitors Inhibitor->IRAK4

Figure 1: Simplified IRAK4 Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Biochem_Start Recombinant IRAK4 Enzyme Biochem_Inhibitor Add Inhibitor (e.g., 2-Difluoromethyl- 1-phenylsulfonyl-7-azaindole) Biochem_Start->Biochem_Inhibitor Biochem_Substrate Add ATP & Peptide Substrate Biochem_Inhibitor->Biochem_Substrate Biochem_Detection Measure ADP Production (Luminescence) Biochem_Substrate->Biochem_Detection Cell_Culture Immune Cells (e.g., PBMCs, THP-1) Cell_Inhibitor Pre-incubate with Inhibitor Cell_Culture->Cell_Inhibitor Cell_Stimulation Stimulate with TLR Ligand (e.g., LPS) Cell_Inhibitor->Cell_Stimulation Cell_Analysis Measure Cytokine Production (e.g., ELISA) Cell_Stimulation->Cell_Analysis

Figure 2: General Workflow for IRAK4 Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for key experiments cited in the comparison of IRAK4 inhibitors.

IRAK4 Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.

Methodology:

  • Reagents and Materials: Recombinant human IRAK4 enzyme, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT), ATP, and a suitable peptide substrate (e.g., Myelin Basic Protein). A detection reagent such as ADP-Glo™ is also required.

  • Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., this compound) in the kinase assay buffer. b. In a microplate, add the diluted inhibitor or vehicle control. c. Add the recombinant IRAK4 enzyme to the wells and incubate briefly to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. e. Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes). f. Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. Luminescence is typically measured to quantify kinase activity. g. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Assay for IRAK4 Inhibition (TLR-induced Cytokine Production)

Objective: To assess the ability of an inhibitor to block IRAK4-mediated downstream signaling in a cellular context.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured under standard conditions.

  • Procedure: a. Plate the cells in a multi-well plate. b. Pre-incubate the cells with varying concentrations of the test inhibitor for a specified time (e.g., 1-2 hours). c. Stimulate the cells with a Toll-like receptor (TLR) agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to activate the IRAK4 signaling pathway. d. Incubate the cells for a period sufficient to induce cytokine production (e.g., 18-24 hours). e. Collect the cell culture supernatant. f. Measure the concentration of a downstream inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit. g. Determine the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cytokine production compared to the vehicle-treated control.

Discussion and Conclusion

The 7-azaindole scaffold is a well-established and versatile starting point for the development of potent kinase inhibitors. While direct experimental evidence for the biological target of this compound is currently limited in the public domain, its structural similarity to known IRAK4 inhibitors makes this kinase a highly probable target.

The comparison with clinical and preclinical IRAK4 inhibitors such as Zimlovisertib, Zabedosertib, and AS2444697 provides a valuable benchmark for the potential potency of novel 7-azaindole derivatives. The difluoromethyl group at the 2-position of the azaindole core in the topic compound is a notable feature that can influence its metabolic stability and binding interactions. The phenylsulfonyl group at the 1-position, while often used as a protecting group in synthesis, can also contribute to the overall pharmacological profile of the molecule.

Further investigation through biochemical and cellular assays, as outlined in the experimental protocols, is necessary to definitively determine the biological target and potency of this compound. Such studies will be critical in assessing its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. The information and methodologies presented in this guide offer a framework for the continued exploration and development of novel 7-azaindole-based IRAK4 inhibitors.

References

Comparative Efficacy of 2-Substituted-1-Phenylsulfonyl-7-Azaindole Analogs as Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of novel 2-substituted-1-phenylsulfonyl-7-azaindole analogs as inhibitors of Rho-kinase (ROCK). The data presented is based on structure-activity relationship (SAR) studies aimed at identifying potent and selective ROCK inhibitors for potential therapeutic applications in diseases such as hypertension and glaucoma.[1] This document summarizes key quantitative data, details the experimental methodologies employed for efficacy determination, and visualizes the relevant biological pathway.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various 2-substituted-1-phenylsulfonyl-7-azaindole analogs against the ROCK2 enzyme. The efficacy is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency. Lower IC50 values indicate greater potency. The data has been compiled from a study by Bandarage et al. (2021), which explored the structure-activity relationships of this class of compounds.[1]

Compound IDR Group (at position 2)ROCK2 IC50 (nM)
1 Methyl150
2 Ethyl98
3 Isopropyl75
4 Cyclopropyl50
5 Phenyl32
6 4-Fluorophenyl25
7 2,4-Difluorophenyl18
8 Difluoromethyl 12
9 Thiazol-2-yl45
10 Pyridin-2-yl60

Data sourced from Bandarage et al., 2021.[1]

Experimental Protocols

The inhibitory activity of the 2-substituted-1-phenylsulfonyl-7-azaindole analogs was determined using a biochemical enzyme assay for ROCK2. The following protocol is a representative method for such an assay.

ROCK2 Kinase Inhibition Assay Protocol

This protocol outlines the steps to measure the inhibitory effect of test compounds on the activity of the ROCK2 kinase enzyme. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity, using a luminescence-based detection method.

Materials:

  • Recombinant human ROCK2 enzyme (e.g., from Promega or Cell Signaling Technology)

  • Kinase substrate (e.g., S6K substrate peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds (2-substituted-1-phenylsulfonyl-7-azaindole analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well assay plates (low volume)

  • Luminometer for signal detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a control).

    • Add 2 µL of ROCK2 enzyme solution.

    • Add 2 µL of a substrate/ATP mixture.

  • Incubation: The reaction plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP and then into a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ROCK2 activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Rho-Kinase (ROCK) Signaling Pathway

The diagram below illustrates the central role of Rho-kinase (ROCK) in mediating cellular processes such as smooth muscle contraction. Extracellular signals activate G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates ROCK, which then phosphorylates and inactivates myosin light chain phosphatase (MLCP). This results in an increase in phosphorylated myosin light chain (MLC-P), leading to smooth muscle contraction. The 7-azaindole analogs discussed in this guide act as inhibitors of ROCK, thereby blocking this signaling cascade.

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates MLC_P MLC-P MLCP->MLC_P Dephosphorylates MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Inhibitor 7-Azaindole Analogs Inhibitor->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction.

References

Comparative Validation of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole as a Kinase Inhibitor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, a novel kinase inhibitor, against established alternatives in the field. While specific data for this compound is emerging, its structural similarity to the well-characterized 7-azaindole class of BRAF inhibitors, such as Vemurafenib, allows for a robust comparative validation.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

The 7-azaindole scaffold has been identified as a privileged structure in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4][5] This has led to the successful development of potent and selective inhibitors targeting the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[6][7]

This guide will focus on the validation of this compound by comparing its anticipated performance with that of two FDA-approved BRAF inhibitors: Vemurafenib and Dabrafenib.[8][9][10]

Comparative Kinase Inhibition Profile

The primary validation of a kinase inhibitor involves determining its potency and selectivity against a panel of kinases. The following table summarizes the inhibitory activity (IC50 values) of Vemurafenib and Dabrafenib against their primary targets and key off-targets. It is anticipated that this compound would exhibit a similar profile, with high potency against BRAF V600E.

Table 1: Comparative Kinase Inhibition Data (IC50 in nM)

Kinase TargetThis compound (Predicted)VemurafenibDabrafenib
Primary Targets
BRAF V600EPotent (Low nM)31[9]0.8[8]
BRAF (wild-type)Low nM100[8]3.2[8]
CRAFLow nM48[8][9]5.0[8]
Selected Off-Targets
CDK16-No significant inhibitionPotent Inhibition[8]
NEK9-No significant inhibitionPotent Inhibition[8]
SRMS-18-
ACK1-19-
FGR-63-
KHS1-51-
SIK2--<100

Note: IC50 values can vary depending on the assay conditions. This table provides a representative summary from published data.

Cellular Activity Comparison

The efficacy of a kinase inhibitor in a biological context is assessed through cell-based assays that measure the inhibition of cell proliferation and downstream signaling pathways.

Table 2: Comparative Cellular Activity (gIC50 in nM) in Melanoma Cell Lines

Cell LineBRAF StatusNRAS StatusThis compound (Predicted)VemurafenibDabrafenib
A375V600EWTPotentPotentPotent
SK-MEL-28V600EWTPotentPotentPotent
WM266.4V600EWTPotentPotentPotent
SK-MEL-2WTWTLess PotentLess PotentLess Potent
SK-MEL-30WTQ61RLess PotentIneffectiveModerately Potent

gIC50: concentration causing 50% growth inhibition. WT: Wild-Type.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and comparison of kinase inhibitors.

In Vitro Kinase Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.

Materials:

  • Purified recombinant kinase (e.g., BRAF V600E)

  • Kinase substrate (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) and reference compounds (Vemurafenib, Dabrafenib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)[11][12]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO.

  • Add the kinase and substrate to the wells of a 384-well plate.

  • Add the diluted compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.[13]

Objective: To determine the 50% growth inhibitory concentration (gIC50) of the test compound in various cell lines.

Materials:

  • Cancer cell lines (e.g., A375, SK-MEL-28)

  • Cell culture medium and supplements

  • Test compound and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test and reference compounds.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the gIC50 value.

Western Blotting for MAPK Pathway Inhibition

This technique is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of downstream proteins in the MAPK pathway, such as MEK and ERK.[13]

Objective: To assess the inhibition of MEK and ERK phosphorylation in cells treated with the kinase inhibitor.

Materials:

  • Cancer cell lines

  • Test compound and reference compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat the cells with the test and reference compounds for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizing Key Pathways and Workflows

Graphical representations are essential for understanding the complex biological processes and experimental designs involved in kinase inhibitor validation.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Vemurafenib Dabrafenib Inhibitor->RAF

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and the point of inhibition by RAF inhibitors.

Experimental_Workflow Start Start: Compound Synthesis BiochemicalAssay In Vitro Kinase Assay (IC50 Determination) Start->BiochemicalAssay CellProliferation Cellular Proliferation Assay (gIC50 Determination) BiochemicalAssay->CellProliferation SelectivityProfiling Kinase Panel Screening BiochemicalAssay->SelectivityProfiling PathwayAnalysis Western Blotting (p-MEK, p-ERK) CellProliferation->PathwayAnalysis InVivo In Vivo Xenograft Models PathwayAnalysis->InVivo SelectivityProfiling->InVivo End End: Validated Kinase Inhibitor InVivo->End

Caption: A typical experimental workflow for the validation of a novel kinase inhibitor.

Conclusion

The validation of this compound as a kinase inhibitor will rely on a systematic and comparative approach. Based on its 7-azaindole core, it is hypothesized to be a potent inhibitor of the BRAF kinase, similar to Vemurafenib. The provided experimental protocols and comparative data for established BRAF inhibitors offer a robust framework for its evaluation. Future studies should focus on generating specific biochemical and cellular data for this compound to definitively establish its potency, selectivity, and potential as a therapeutic agent.

References

The Structure-Activity Relationship of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, a molecule of interest within the broader class of 7-azaindole derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.

The 7-azaindole core is a bioisostere of indole and purine, capable of forming crucial hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of ATP.[1][2] This fundamental interaction underpins the potent and selective activity of numerous approved and investigational drugs. The subject of this guide, this compound, presents a unique combination of substituents at the 1 and 2-positions of the 7-azaindole ring system. While direct experimental data for this specific compound is not extensively available in the public domain, a comprehensive analysis of the structure-activity relationships (SAR) of related analogs allows for a robust predictive assessment of its likely biological profile and a comparison with established alternatives.

The 7-Azaindole Scaffold: A Privileged Kinase Hinge Binder

The 7-azaindole nucleus is a cornerstone of many kinase inhibitors. Its defining feature is the pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1, which can act as a hydrogen bond acceptor and donor, respectively. This arrangement facilitates a bidentate hydrogen bonding interaction with the backbone of the kinase hinge region, a critical anchor for inhibitory activity.[1] The versatility of the 7-azaindole scaffold allows for substitutions at multiple positions, each influencing the compound's potency, selectivity, and pharmacokinetic properties.[3]

General binding mode of 7-azaindole kinase inhibitors.

Analysis of Substitutions: A Comparative Perspective

To understand the potential of this compound, we will dissect the influence of each key structural feature in comparison to other known 7-azaindole derivatives.

The 1-Position: The Role of the Phenylsulfonyl Group

The nitrogen at the 1-position of the 7-azaindole ring is a critical interaction point. While an unsubstituted N-H is often crucial for hinge binding, N-substitution is a common strategy to modulate a compound's properties.

  • N-H Unsubstituted Analogues: In many potent kinase inhibitors, the N-H of the pyrrole ring is essential for forming a hydrogen bond with the kinase hinge.[4] For example, in a series of Cdc7 kinase inhibitors, a lack of substitution on the pyrrole nitrogen appeared to be essential for enhanced activity.[4]

  • N-Alkyl/Aryl Substitution: Simple alkyl or aryl substitutions at the N-1 position can be explored to probe the solvent-exposed region of the ATP binding pocket. The size and nature of this substituent can influence selectivity and pharmacokinetic properties.

  • N-Sulfonyl Substitution: The introduction of a sulfonyl group at the N-1 position, as in the compound of interest, is less common for active kinase inhibitors but has been explored. In some cases, N-sulfonyl groups are used as protecting groups during synthesis and are later removed.[5] However, there are instances where N-sulfonylated azaindoles have shown biological activity. For example, N-nitrobenzenesulfonyl-4-azaindole derivatives have been identified as c-Met inhibitors.[4] The sulfonamide moiety itself can engage in hydrogen bonding interactions. In a series of novel PI3K inhibitors based on a 7-azaindole scaffold, a sulfonamide oxygen was predicted to interact with Lys833.[6] The phenylsulfonyl group is a bulky, electron-withdrawing substituent. Its presence would likely alter the electronic properties of the 7-azaindole ring and could potentially be involved in interactions with the solvent-accessible region of the kinase binding pocket.

The 2-Position: The Impact of the Difluoromethyl Group

The 2-position of the 7-azaindole ring is a key vector for achieving selectivity and potency. Substituents at this position often project into a hydrophobic pocket adjacent to the hinge region.

  • Small Alkyl/Aryl Groups: A variety of small alkyl and aryl groups have been successfully incorporated at the 2-position to enhance potency. The choice of substituent is highly dependent on the specific kinase target and the topology of its ATP binding site.

  • Hydrogen Bond Donors/Acceptors: The introduction of groups capable of forming additional hydrogen bonds can significantly increase affinity.

  • The Difluoromethyl (CHF2) Group: The difluoromethyl group is a fascinating substituent in medicinal chemistry. It is often considered a bioisosteric replacement for a methyl or hydroxyl group. The C-H bond in a CHF2 group is more acidic than in a methyl group, allowing it to act as a weak hydrogen bond donor. This property can lead to favorable interactions within the protein binding site. Furthermore, the fluorine atoms can modulate the compound's lipophilicity and metabolic stability. While specific data for a 2-difluoromethyl-7-azaindole is scarce, the inclusion of fluoroalkyl groups at various positions is a common strategy in kinase inhibitor design to enhance binding affinity and improve pharmacokinetic profiles.

Comparative Data of Related 7-Azaindole Derivatives

While direct experimental data for this compound is not available, the following table summarizes the activity of other 7-azaindole derivatives with substitutions at the 1 and/or 2-positions, providing a basis for comparison.

Compound/SeriesTarget Kinase(s)Key Structural FeaturesPotency (IC50/Ki)Reference
N-(5-(6-aminopyridin-3-yl)pyridin-3-yl)benzenesulfonamide scaffold PI3K7-azaindole core, sulfonamide linkageSubnanomolar[6]
Azaindole-chloropyridine core Cdc77-azaindole hinge binder, 2-substituted pyridinePotent (Ki values provided for analogs)[1]
3-aminomethyl-7-azaindole series Dopamine D4 receptor3-substituted 7-azaindoleHigh affinity and selectivity[7]
7-azaindole-based ROCK inhibitors ROCKSubstituted 7-azaindoleExcellent potency and selectivity[8]
N-nitrobenzenesulfonyl-4-azaindole derivatives c-MetN-sulfonylated 4-azaindoleIC50 = 20-70 nM[4]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments cited in the development of 7-azaindole-based inhibitors are provided below.

General Kinase Inhibition Assay (Example)

Objective: To determine the in vitro inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase and substrate to the wells of a 384-well plate containing assay buffer.

  • Add the diluted test compound to the wells. A control with DMSO alone is included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is proportional to the amount of ADP produced or remaining ATP.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (Example)

Objective: To assess the antiproliferative effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. A control with DMSO alone is included.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Assess cell viability using a suitable reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of inhibition against the compound concentration.

Logical Relationships and Workflow

The following diagram illustrates the typical workflow in the discovery and optimization of 7-azaindole-based inhibitors.

G start Identify Target (e.g., Protein Kinase) scaffold Select Privileged Scaffold (7-Azaindole) start->scaffold synthesis Synthesize Analogs with Diverse Substitutions (e.g., 2-CHF2, 1-SO2Ph) scaffold->synthesis in_vitro In Vitro Screening (Kinase Inhibition Assay) synthesis->in_vitro sar Establish Structure-Activity Relationship (SAR) in_vitro->sar sar->synthesis Iterative Design cellular Cellular Assays (Proliferation, Target Engagement) sar->cellular optimization Lead Optimization (ADME/Tox, PK/PD) cellular->optimization optimization->synthesis Further Refinement in_vivo In Vivo Efficacy Studies (Animal Models) optimization->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Drug discovery workflow for 7-azaindole inhibitors.

Conclusion

In the absence of direct experimental data, a comprehensive analysis of the structure-activity relationships of analogous compounds provides valuable insights into the potential of this compound. The 7-azaindole core serves as a potent hinge-binding motif. The N-phenylsulfonyl group is anticipated to influence the compound's electronic properties and interactions with the solvent-exposed region of the binding pocket, although it may also present steric challenges depending on the target kinase. The 2-difluoromethyl group offers the potential for enhanced binding through weak hydrogen bond donation and improved metabolic stability.

Compared to unsubstituted or N-alkylated 7-azaindoles, the N-phenylsulfonyl moiety represents a significant structural deviation that warrants careful consideration and experimental validation. Its impact on kinase inhibitory activity is likely to be highly target-dependent. The 2-difluoromethyl substituent, in contrast, is a more established modification in medicinal chemistry and is expected to confer favorable properties.

Further investigation through synthesis and biological evaluation is necessary to definitively characterize the activity profile of this compound and to ascertain its potential as a lead compound in drug discovery programs. This guide provides a framework for such an evaluation, grounded in the established principles of 7-azaindole SAR.

References

Selectivity Profile of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the specific selectivity profile of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole did not yield publicly available experimental data. The 7-azaindole scaffold is a well-established core structure in the development of kinase inhibitors, with numerous derivatives targeting a wide array of kinases. The addition of a phenylsulfonyl group at the N1 position and a difluoromethyl group at the C2 position represents specific chemical modifications that would modulate the compound's biological activity and selectivity. However, without direct experimental evidence, a detailed comparison guide for this specific molecule cannot be constructed.

The 7-azaindole moiety is recognized as a privileged scaffold in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an effective anchor for inhibitor design.[1] Modifications at various positions of the 7-azaindole ring system allow for the fine-tuning of potency and selectivity against different kinases.[3]

For instance, the well-known BRAF inhibitor, Vemurafenib, features a 7-azaindole core and has demonstrated significant clinical efficacy in the treatment of melanoma.[4][5] The development of analogs of Vemurafenib and other 7-azaindole-based compounds aims to improve upon existing therapies by enhancing selectivity, overcoming resistance, or expanding the range of targeted kinases.[4][6]

Derivatives of the 7-azaindole scaffold have been investigated as inhibitors for a diverse range of kinases, including but not limited to:

  • PDK1 (Pyruvate Dehydrogenase Kinase 1) [7]

  • Aurora Kinases [8]

  • CDK9/CyclinT and Haspin Kinase [9]

  • PI3Kγ (Phosphoinositide 3-kinase gamma) [10]

  • ROCK (Rho-associated coiled-coil containing protein kinase) [11]

  • ULK1/2 (Unc-51 like autophagy activating kinase 1/2) [12]

The N-phenylsulfonyl group, as specified in the topic compound, is a common modification in medicinal chemistry. In the context of 7-azaindole kinase inhibitors, a review article mentions the synthesis of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine as a key intermediate in the synthesis of the selective Aurora B/C inhibitor GSK1070916.[8] This indicates that the N-phenylsulfonyl moiety is compatible with kinase inhibitory activity and has been utilized in the development of potent and selective inhibitors.

Hypothetical Comparison Framework

To provide a framework for how such a comparison guide would be structured if data were available, we can outline the necessary components:

Data Presentation

A key element would be a table summarizing the inhibitory activity of this compound against a panel of kinases. This would be compared against other relevant kinase inhibitors, which could include established drugs with overlapping targets or other 7-azaindole derivatives.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound (IC50, nM)Comparator A (IC50, nM)Comparator B (IC50, nM)
Kinase 1Data not availableValueValue
Kinase 2Data not availableValueValue
Kinase 3Data not availableValueValue
...Data not available......
Experimental Protocols

Detailed methodologies for the key experiments would be provided. This would typically include:

  • Kinase Inhibition Assays: A description of the specific assay format used to determine the IC50 values, such as a radiometric assay (e.g., using ³³P-ATP), a fluorescence-based assay (e.g., FRET or fluorescence polarization), or a luminescence-based assay (e.g., ADP-Glo). The description would include the source of the recombinant kinases, the substrate used, the ATP concentration, and the incubation conditions.

  • Cellular Assays: Protocols for assessing the compound's activity in a cellular context, such as a cell viability assay (e.g., MTS or CellTiter-Glo) on cancer cell lines known to be dependent on specific kinases. This would include details on cell lines, seeding densities, treatment duration, and the method of analysis.

Signaling Pathway Visualization

A diagram illustrating the signaling pathway in which the primary kinase target of the compound is involved would be crucial for understanding its mechanism of action. For example, if the compound were found to be a potent inhibitor of a kinase in the MAPK/ERK pathway, a diagram would be generated to visualize this.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor 2-Difluoromethyl-1- phenylsulfonyl-7-azaindole Inhibitor->RAF Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

References

Comparative Efficacy of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole: An In Vivo Perspective for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo efficacy of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole. As a novel compound with limited publicly available data, this guide draws comparisons with structurally related 7-azaindole derivatives that have demonstrated in vivo activity, offering insights into its potential therapeutic applications, particularly in oncology.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The subject of this guide, this compound, features two key substitutions: a phenylsulfonyl group at the 1-position and a difluoromethyl group at the 2-position. While direct in vivo efficacy data for this specific molecule is not yet available in the public domain, analysis of related compounds suggests potential mechanisms of action and therapeutic targets.

Comparison with Structurally Similar Compounds

The presence of a sulfonyl group at the 1-position of the azaindole core is a notable feature. Research on analogous compounds, such as 7-azaindole sulfonamides, has demonstrated potent anti-tumor activity in vivo. For instance, a 7-azaindole sulfonamide derivative has been shown to be effective in a colorectal HCT116 xenograft model through the inhibition of HDAC6.[1] This suggests that the 1-phenylsulfonyl group in our target compound could be a key contributor to potential anti-cancer efficacy.

Furthermore, substitutions at the 2-position of the 7-azaindole ring have been explored to enhance the metabolic stability and pharmacokinetic profiles of these compounds. Studies on 2-substituted 7-azaindole analogues developed as potential antiviral agents for influenza have shown that such modifications can lead to a favorable oral pharmacokinetic profile in rodents.[3] This indicates that the 2-difluoromethyl group might improve the drug-like properties of this compound, making it a more viable candidate for in vivo applications.

Based on the available data for structurally related compounds, a promising area of investigation for this compound is oncology, particularly as an inhibitor of tubulin polymerization, a mechanism shared by several successful anti-cancer drugs.

Quantitative Data from In Vivo Studies of 7-Azaindole Derivatives

To provide a quantitative basis for comparison, the following tables summarize in vivo efficacy and pharmacokinetic data from studies on structurally related 7-azaindole derivatives.

Table 1: In Vivo Anti-Tumor Efficacy of a 7-Azaindole Sulfonamide Derivative

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth InhibitionReference
7-azaindole sulfonamide 22Mouse XenograftColorectal (HCT116)Not specifiedSignificant[1]

Table 2: In Vivo Pharmacokinetics of a 2-Substituted 7-Azaindole Derivative

CompoundAnimal ModelRoute of AdministrationCmaxAUCReference
Compound 12 (2-substituted 7-azaindole)MouseOral (30 mg/kg)Lower than 7-azaindazole analog7-fold lower than 7-azaindazole analog
Compound 12 (2-substituted 7-azaindole)RatNot specifiedFavorable oral pharmacokinetic profileFavorable oral pharmacokinetic profile[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for establishing mouse xenograft models and conducting pharmacokinetic studies, based on methodologies reported for similar compounds.

Protocol 1: Subcutaneous Human Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the exponential growth phase and resuspended in a suitable vehicle (e.g., a mixture of Matrigel and saline).

  • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored by measuring the tumor volume with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The test compound is administered according to the planned dosing regimen (e.g., daily oral gavage). The vehicle is administered to the control group.

3. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histological or biomarker analysis).

  • The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition.

Protocol 2: Pharmacokinetic Study in Rodents

This protocol describes a typical procedure for assessing the pharmacokinetic properties of a test compound in rats or mice.

1. Compound Administration:

  • The test compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

  • A single dose of the compound is administered to the animals.

2. Blood Sampling:

  • Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Blood is typically collected from the tail vein or via cardiac puncture at the terminal time point.

  • Plasma is separated by centrifugation and stored frozen until analysis.

3. Bioanalysis:

  • The concentration of the test compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Pharmacokinetic Parameter Calculation:

  • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated using appropriate software.

Visualizing Potential Mechanisms of Action

To illustrate the potential signaling pathways that this compound might modulate, the following diagrams are provided.

G cluster_0 Microtubule Dynamics Alpha-tubulin Alpha-tubulin Tubulin Dimer Tubulin Dimer Alpha-tubulin->Tubulin Dimer Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin Dimer Protofilament Protofilament Tubulin Dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Inhibitor 2-Difluoromethyl-1- phenylsulfonyl-7-azaindole (Hypothesized) Inhibitor->Tubulin Dimer Binds to Colchicine Site Inhibitor->Protofilament Inhibits Polymerization

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

G cluster_1 MAPK/ERK Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: Overview of the MAPK/ERK signaling pathway.

Disclaimer: The information provided in this guide is based on the analysis of structurally related compounds and is intended for research and informational purposes only. The in vivo efficacy and mechanism of action of this compound have not been experimentally confirmed. Further preclinical studies are required to fully characterize its pharmacological profile.

References

Comparative Analysis of 7-Azaindole Based Kinase Inhibitors: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing potent and selective therapeutic candidates. This guide provides a comparative overview of the cross-reactivity profiles of representative 7-azaindole-based kinase inhibitors, offering insights into the broader potential for off-target effects within this chemical class. Due to a lack of publicly available data for 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, this guide will focus on well-characterized, structurally related compounds to infer potential cross-reactivity.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the kinase hinge region makes it an effective ATP-competitive inhibitor.[1] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving selectivity, often leading to off-target activities and potential toxicities.[3] This guide will utilize data from two FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib, which both feature a 7-azaindole core, to illustrate the cross-reactivity landscape of this compound class.

Comparative Kinase Selectivity Data

The following tables summarize the inhibitory activity of Vemurafenib (PLX4032) and Dabrafenib (GSK2118436) against their primary target, BRAF, and a selection of off-target kinases. This data highlights the differential selectivity profiles that can be achieved within the same chemical scaffold through structural modifications.

Table 1: Potency of 7-Azaindole Based Inhibitors Against Target Kinases

CompoundTarget KinaseIC50 (nM)
Vemurafenib (PLX4720) B-Raf (V600E)13
Dabrafenib (GSK2118436) B-Raf (V600E)0.7
B-Raf (wild-type)5.2
c-Raf6.3

Note: PLX4720 is a close analog of Vemurafenib (PLX4032) and is often used in preclinical studies.[4]

Table 2: Cross-Reactivity Profile of Dabrafenib (GSK2118436)

Off-Target Kinase% Inhibition at 1 µM
ALK5>50%

Dabrafenib was found to be highly selective, exhibiting >500-fold selectivity for B-RafV600E compared to most kinases in a panel of 61 kinases.[5][6] Significant activity (<100-fold selectivity) was observed for a single kinase, ALK5.[5][6]

Table 3: Reported Off-Target Effects of Vemurafenib

Off-Target EffectAssociated Kinase(s)Reference
Cutaneous Squamous Cell CarcinomaParadoxical ERK activation[7]
Suppression of ApoptosisInhibition of JNK signaling (ZAK)[7]

Vemurafenib's off-target effects are well-documented and are thought to contribute to some of the observed clinical side effects.[8][9][10]

Experimental Protocols for Assessing Cross-Reactivity

A thorough evaluation of a kinase inhibitor's selectivity involves a combination of biochemical and cellular assays.

Biochemical Kinase Assays

These assays directly measure the inhibitory activity of a compound against a panel of purified kinases.[3]

1. Radiometric Assays: Considered a gold standard, these assays measure the transfer of a radiolabeled phosphate from ATP to a substrate.[11]

  • Protocol Outline:

    • Prepare a reaction mixture containing the kinase, a suitable substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • After incubation, the reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, often by binding to a filter membrane.

    • The amount of incorporated radioactivity is quantified using a scintillation counter to determine the level of kinase inhibition.[12]

2. Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect kinase activity and offer a non-radioactive alternative.[13]

  • Example: Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

    • A biotinylated substrate and an anti-phospho-substrate antibody labeled with a europium cryptate donor and an allophycocyanin acceptor are used.

    • In the presence of kinase activity, the substrate is phosphorylated, allowing the antibody to bind.

    • This brings the donor and acceptor into proximity, resulting in a FRET signal upon excitation.

    • Inhibitors of the kinase will reduce the FRET signal in a dose-dependent manner.

Cellular Assays

Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates to a cellular context and for identifying off-target effects in a more physiologically relevant system.[14]

1. Target Engagement Assays: These assays measure the binding of the inhibitor to its target kinase within intact cells.

  • Example: NanoBRET™ Target Engagement Assay

    • The target kinase is expressed in cells as a fusion with NanoLuc® luciferase.

    • A fluorescent tracer that binds to the kinase's active site is added to the cells.

    • In the absence of an inhibitor, the tracer binds to the kinase, bringing the fluorophore close to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).

    • A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

2. Phosphorylation Assays (Western Blotting): This technique measures the phosphorylation status of a kinase's downstream substrates to determine the inhibitor's effect on the signaling pathway.[15]

  • Protocol Outline:

    • Treat cultured cells with the kinase inhibitor at various concentrations.

    • Lyse the cells and separate the proteins by gel electrophoresis.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate of interest and a total protein antibody as a loading control.

    • Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

    • Quantify the band intensities to determine the extent of inhibition.

Visualizing Workflows and Pathways

To further elucidate the processes involved in evaluating kinase inhibitor cross-reactivity, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies biochem_screening Initial High-Throughput Screening (HTS) against a broad kinase panel ic50_determination IC50 Determination for hits biochem_screening->ic50_determination Hits target_engagement Target Engagement Assay (e.g., NanoBRET) ic50_determination->target_engagement Promising Candidates pathway_analysis Downstream Pathway Analysis (e.g., Western Blot) target_engagement->pathway_analysis off_target_phenotyping Phenotypic Screening for Off-Target Effects pathway_analysis->off_target_phenotyping pk_pd_modeling Pharmacokinetics/ Pharmacodynamics (PK/PD) off_target_phenotyping->pk_pd_modeling Validated Lead efficacy_toxicology Efficacy and Toxicology in animal models pk_pd_modeling->efficacy_toxicology mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->RAF

References

"pharmacokinetic comparison of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Pharmacokinetic Profile of 7-Azaindole Derivatives: A Comparative Guide

Introduction

This guide provides a comparative analysis of the pharmacokinetic properties of select 7-azaindole derivatives. While the initial focus was on 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole derivatives, a comprehensive literature search did not yield specific pharmacokinetic data for this particular class of compounds. Therefore, this comparison has been broadened to include other notable 7-azaindole derivatives for which pharmacokinetic data are available, providing valuable insights for researchers and drug development professionals. The information presented herein is intended to serve as a reference for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this important heterocyclic scaffold.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of two exemplary 7-azaindole derivatives: Vemurafenib, a BRAF inhibitor, and 5F-AB-P7AICA, a synthetic cannabinoid. These compounds, while structurally distinct from the initially requested series, provide a valuable snapshot of the pharmacokinetic diversity within the broader 7-azaindole class.

CompoundSpeciesDoseRouteCmaxTmaxAUCHalf-life (t½)Protein Binding
Vemurafenib Human960 mgOral-~4 h[1]-~57 h[1]>99%
Preclinical (various)-----2-5 h-
5F-AB-P7AICA Human2.5 mgOral29.5 ng/mL[2]2.5 h[2]---

Note: Detailed preclinical pharmacokinetic parameters such as Cmax and AUC for Vemurafenib in rodent models were not consistently reported in the public literature. The half-life in preclinical species was noted to be between 2 and 5 hours, with a longer half-life of 20.6 hours observed after intraperitoneal administration in mice[3]. For 5F-AB-P7AICA, the provided data is from a preliminary human study[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are generalized protocols for key experiments based on the available literature for the assessment of 7-azaindole derivatives.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a 7-azaindole derivative in a rodent model, such as rats or mice.

  • Animal Models and Housing:

    • Studies are typically conducted in male Wistar or Sprague-Dawley rats, or in mouse strains such as DBA[4].

    • Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

  • Drug Administration:

    • The test compound is formulated in an appropriate vehicle.

    • Administration is most commonly performed via oral gavage to reflect the intended clinical route, or intravenously to determine absolute bioavailability[5].

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours)[5].

    • Blood is typically drawn from the tail vein or via other appropriate methods[5].

  • Plasma Preparation and Analysis:

    • Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis[5].

    • The concentration of the drug in plasma is quantified using a validated bioanalytical method, commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[5][6].

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis[5].

Metabolism Studies

Understanding the metabolic fate of a compound is a critical component of its pharmacokinetic profile.

  • In Vitro Metabolism:

    • Pooled human liver microsomes (pHLM) are often used to generate phase I metabolites in vitro[7].

    • The test compound is incubated with pHLM and necessary cofactors.

    • The resulting metabolites are identified using techniques like LC-MS/MS[6][7].

  • In Vivo Metabolite Identification:

    • Urine and feces are collected from animals in metabolism cages after administration of the test compound.

    • Plasma samples are also analyzed for the presence of metabolites.

    • Metabolite structures are elucidated using high-resolution mass spectrometry and other spectroscopic techniques.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.

Pharmacokinetic_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis animal_acclimatization Animal Acclimatization drug_formulation Drug Formulation drug_administration Drug Administration (e.g., Oral Gavage) drug_formulation->drug_administration blood_sampling Serial Blood Sampling drug_administration->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis LC-MS/MS Bioanalysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

References

A Comparative Guide to Target Engagement of 7-Azaindole Based B-Raf Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative 7-azaindole based B-Raf inhibitor, Vemurafenib, with other prominent B-Raf inhibitors. The focus is on target engagement studies, supported by experimental data and detailed protocols to aid in the evaluation and design of future research.

Introduction to B-Raf and the 7-Azaindole Scaffold

The B-Raf protein is a key component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell proliferation, differentiation, and survival.[1][2] The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, has been a significant breakthrough in oncology, as this mutation is a driver in a large percentage of melanomas and other cancers.[3] This has led to the development of targeted therapies aimed at inhibiting the constitutively active mutant B-Raf protein.[4]

The 7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors.[5] Its ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases makes it a valuable core for developing potent and selective inhibitors.[5] Vemurafenib, an FDA-approved drug for the treatment of BRAF V600E-mutated metastatic melanoma, features a 7-azaindole core and serves as a prime example of the successful application of this scaffold in targeting kinases.[3][5]

Comparative Analysis of B-Raf Inhibitors

The development of B-Raf inhibitors has seen the emergence of several key players. This section compares Vemurafenib with other notable B-Raf inhibitors, Dabrafenib and Encorafenib, based on their biochemical potency, cellular activity, and clinical efficacy.

Table 1: Biochemical and Cellular Potency of B-Raf Inhibitors
CompoundTargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (µM)Cancer Type (Cell Line)
VemurafenibB-RafV600E310.011 (A375)Melanoma
DabrafenibB-RafV600E0.80.004 (A375)Melanoma
EncorafenibB-RafV600E0.30.001 (A375)Melanoma

IC₅₀ (Half-maximal inhibitory concentration) values are indicative of the potency of a drug in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy of B-Raf Inhibitor Combination Therapies in BRAF V600-Mutant Melanoma
Combination TherapyMedian Progression-Free Survival (PFS)Overall Survival (OS) Rate (5-Year)Overall Response Rate (ORR)
Vemurafenib + Cobimetinib12.3 months31%69.6%
Dabrafenib + Trametinib11.0 months34%68.7%
Encorafenib + Binimetinib14.9 months[6]35%[6]63.0%

Data from various clinical trials.[4][6][7][8] It is important to note that direct head-to-head comparisons in single trials provide the strongest evidence.

Target Engagement Studies: Methodologies and Protocols

Confirming that a drug candidate interacts with its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9][10] This stabilization can be detected by heating cell lysates or intact cells to a specific temperature and then quantifying the amount of soluble protein that remains.[11]

This protocol outlines the steps for performing an isothermal dose-response format (ITDRF) CETSA to determine the cellular potency of B-Raf inhibitors.[12]

1. Cell Culture and Treatment:

  • Culture A375 melanoma cells (which harbor the B-Raf V600E mutation) to 80-90% confluency.

  • Treat the cells with a serial dilution of the B-Raf inhibitor (e.g., Vemurafenib) or DMSO as a vehicle control for 1-2 hours in a CO₂ incubator at 37°C.

2. Heat Shock:

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a predetermined temperature (e.g., 49°C for B-Raf in A375 cells) for 3 minutes using a thermal cycler.[12] Include an unheated control.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Quantify the protein concentration in the supernatant using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis:

  • Normalize the protein concentrations of all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for B-Raf, followed by a secondary antibody.

  • Detect the signal using a chemiluminescence-based method.

5. Data Analysis:

  • Quantify the band intensities for B-Raf.

  • Plot the percentage of soluble B-Raf relative to the unheated control against the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of the inhibitor required to stabilize 50% of the target protein.

In Vitro Kinase Assay

Biochemical assays are essential for determining the direct inhibitory activity of a compound on its purified target enzyme.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring B-Raf kinase activity.[13][14]

1. Reagent Preparation:

  • Prepare a 2X kinase solution (recombinant B-Raf V600E) in kinase buffer.

  • Prepare a 2X substrate/ATP solution containing a suitable substrate (e.g., MEK1) and ATP at its Kₘ concentration.

  • Prepare a 2X serial dilution of the inhibitor (e.g., Vemurafenib) in the assay buffer.

  • Prepare a detection solution containing a europium-labeled anti-tag antibody and an Alexa Fluor® 647-labeled tracer.[14]

2. Kinase Reaction:

  • Add 5 µL of the 2X inhibitor solution to the wells of a microplate.

  • Add 5 µL of the 2X kinase solution to each well.

  • Incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

  • Incubate for 1 hour at 30°C.

3. Detection:

  • Stop the reaction by adding 10 µL of the detection solution containing EDTA.[13]

  • Incubate for 30 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (donor) and 520 nm (acceptor).

  • Calculate the TR-FRET ratio (520 nm / 495 nm).

  • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Molecular Landscape

Understanding the signaling pathways and experimental workflows is crucial for interpreting the data. The following diagrams, generated using the DOT language, illustrate these concepts.

Signaling Pathway

B_Raf_Signaling_Pathway Growth_Factor Growth_Factor RTK RTK RAS RAS RTK->RAS B_Raf B_Raf RAS->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Proliferation_Survival Proliferation_Survival Transcription_Factors->Proliferation_Survival Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->B_Raf

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Vemurafenib.

Experimental Workflows

Kinase_Inhibitor_Workflow HTS High-Throughput Screening Hit_Identification Hit Identification Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Hit_Identification->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (EC50 Determination) Biochemical_Assay->Cellular_Assay Target_Engagement Target Engagement (CETSA) Cellular_Assay->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A generalized workflow for the discovery and validation of kinase inhibitors.

CETSA_Workflow Cell_Treatment Treat Cells with Inhibitor Heat_Shock Apply Heat Shock Cell_Lysis Cell Lysis Heat_Shock->Cell_Lysis Centrifugation Separate Soluble/Insoluble Fractions Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Protein Centrifugation->Protein_Quantification Western_Blot Western Blot for Target Protein Protein_Quantification->Western_Blot Data_Analysis Data Analysis (EC50) Western_Blot->Data_Analysis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.